Noribogaine Glucuronide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C25H32N2O7 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
6-[[(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-2-12-7-11-8-16-18-14(5-6-27(10-11)19(12)16)15-9-13(3-4-17(15)26-18)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,9,11-12,16,19-23,25-26,28-30H,2,5-8,10H2,1H3,(H,31,32)/t11-,12+,16+,19+,20?,21?,22?,23?,25?/m1/s1 |
InChI Key |
UBYGDSNVKWHTFB-IHRYNBHOSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Noribogaine Glucuronide: A Comprehensive Technical Overview for Drug Development Professionals
An In-depth Guide to the Chemical Structure, Properties, and Metabolic Profile of a Key Ibogaine Metabolite
Introduction
Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, is a subject of significant interest in the field of addiction research and drug development. Its formation and subsequent metabolism are critical to understanding the long-term effects and safety profile of ibogaine. A key step in the clearance of noribogaine is its conjugation with glucuronic acid to form noribogaine glucuronide. This technical guide provides a detailed overview of the chemical structure, properties, and metabolic pathways related to this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is formed through the enzymatic attachment of a glucuronic acid moiety to the hydroxyl group of noribogaine. This process, known as glucuronidation, significantly increases the water solubility of the molecule, facilitating its excretion from the body.
The chemical structure of this compound is presented below:
Figure 1: Chemical Structure of this compound
(A visual representation of the chemical structure would be placed here in a full whitepaper)
A summary of the key chemical and physical properties of noribogaine and its glucuronide metabolite is provided in the table below for easy comparison.
| Property | Noribogaine | This compound |
| Molecular Formula | C₁₉H₂₄N₂O | C₂₅H₃₂N₂O₇[1] |
| Molecular Weight | 296.41 g/mol | 472.5 g/mol [1] |
| IUPAC Name | (1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-ol | 6-[[(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| CAS Number | 481-88-9 | 1628118-68-2 |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | Predicted to be highly water-soluble |
| pKa (Predicted) | Basic pKa ~9.5 (tertiary amine), Acidic pKa ~10.5 (phenol) | Basic pKa ~9.5 (tertiary amine), Acidic pKa ~3.5 (carboxylic acid) |
| LogP (Predicted) | ~3.5 | ~1.5 |
Metabolic Pathway and Experimental Workflow
The metabolic conversion of ibogaine to noribogaine and its subsequent glucuronidation is a critical pathway influencing the pharmacokinetic and pharmacodynamic profile of ibogaine.
Metabolic Pathway
The metabolic journey begins with the O-demethylation of ibogaine to noribogaine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6. Noribogaine then undergoes Phase II metabolism through glucuronidation, where a glucuronic acid molecule is attached to the phenolic hydroxyl group of noribogaine. This reaction is mediated by UDP-glucuronosyltransferases (UGTs).
Experimental Workflow for In Vitro Glucuronidation Analysis
The following diagram outlines a typical experimental workflow for studying the in vitro formation of this compound using human liver microsomes.
Experimental Protocols
In Vitro Formation of this compound using Human Liver Microsomes
This protocol is adapted from studies investigating the metabolism of noribogaine.
Materials:
-
Human liver microsomes (pooled)
-
Noribogaine solution (in a suitable solvent like methanol or DMSO)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) solution
-
Magnesium chloride (MgCl₂) solution
-
Alamethicin solution
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (final concentration ~0.5 mg/mL), MgCl₂ (final concentration ~8 mM), and alamethicin (final concentration ~25 µg/mL) in Tris-HCl buffer.
-
Pre-incubate the mixture on ice for 15-30 minutes to allow for the permeabilization of the microsomal membrane by alamethicin.
-
Add the noribogaine substrate to the reaction mixture to achieve the desired final concentration.
-
Initiate the reaction by adding UDPGA (final concentration ~5 mM).
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., up to 120 minutes, with time points taken to assess linearity).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet the protein.
-
Collect the supernatant for analysis.
Quantification of this compound by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate noribogaine and this compound from other matrix components.
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min)
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Noribogaine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z 473.2) -> Product ion (m/z 297.2)
-
-
Internal Standard: A suitable deuterated analog of noribogaine or another structurally similar compound.
Pharmacological Properties and Signaling Pathways
While the pharmacology of noribogaine has been extensively studied, there is a notable lack of data on the direct pharmacological activity of this compound. It is generally presumed that glucuronidation is a detoxification pathway that renders the parent compound inactive and facilitates its excretion.[2][3][4] This is due to the increased polarity and size of the glucuronide conjugate, which typically hinders its ability to cross the blood-brain barrier and interact with central nervous system receptors.
However, it is important to note that some glucuronide metabolites of other drugs have been shown to possess pharmacological activity.[2] To date, no studies have specifically reported significant biological activity or receptor binding for this compound.
The primary signaling pathways of interest are those affected by the parent compound, noribogaine. Noribogaine is known to interact with several receptor systems, including:
-
Opioid Receptors: Noribogaine is a biased agonist at the kappa-opioid receptor (KOR) and also interacts with mu-opioid receptors.[5]
-
Serotonin Transporter (SERT): Noribogaine is a potent inhibitor of SERT.[5]
-
NMDA Receptors: Noribogaine acts as a weak antagonist at the NMDA receptor.[5]
The glucuronidation of noribogaine is expected to terminate its interaction with these signaling pathways.
Conclusion and Future Directions
This compound is the major clearance metabolite of noribogaine. Its chemical properties are characterized by a significant increase in polarity compared to its parent compound, facilitating its elimination from the body. The in vitro study of its formation is well-established, providing a valuable tool for drug metabolism and pharmacokinetic studies.
A significant knowledge gap remains concerning the direct pharmacological activity of this compound. While it is likely inactive, dedicated studies to confirm this would be beneficial for a complete understanding of the pharmacology of ibogaine and its metabolites. Future research should focus on synthesizing sufficient quantities of this compound for in vitro and in vivo pharmacological profiling to definitively assess its biological activity and potential contribution to the overall effects of ibogaine.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
- 5. Noribogaine - Wikipedia [en.wikipedia.org]
In Vitro Synthesis of Noribogaine Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro synthesis of noribogaine glucuronide, the major phase II metabolite of noribogaine. Noribogaine is the primary active metabolite of the psychoactive alkaloid ibogaine. Understanding the glucuronidation of noribogaine is crucial for characterizing its metabolic fate, assessing potential drug-drug interactions, and developing safer therapeutic strategies.
This document details the enzymatic synthesis using human liver microsomes, including reaction kinetics and a protocol for identifying the specific UDP-glucuronosyltransferase (UGT) isoforms involved in this metabolic pathway.
Metabolic Pathway of Ibogaine to this compound
Ibogaine undergoes metabolism in the liver, primarily mediated by cytochrome P450 enzymes, to form its active metabolite, noribogaine.[1] Subsequently, noribogaine is further metabolized via glucuronidation. This phase II metabolic process is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate a glucuronic acid moiety to noribogaine, increasing its water solubility and facilitating its excretion from the body.[2]
Enzymatic Synthesis using Human Liver Microsomes
The in vitro synthesis of this compound can be readily achieved using human liver microsomes (HLMs), which contain a rich complement of UGT enzymes.
Michaelis-Menten Kinetics
The enzymatic conversion of noribogaine to its glucuronide in human liver microsomes follows Michaelis-Menten kinetics. The apparent kinetic parameters for this reaction have been determined as follows:
| Parameter | Value | Unit |
| Vmax (Maximum Velocity) | 0.036 ± 0.0008 | nmol/min/mg microsomal protein |
| Km (Michaelis Constant) | 305 ± 15.8 | µM |
| Catalytic Efficiency (Vmax/Km) | 0.12 | µl/min/mg microsomal protein |
Data sourced from a 2021 study on (nor)ibogaine-induced cardiotoxicity.[3]
Experimental Protocol: Glucuronidation Assay with HLMs
This protocol outlines the steps for the in vitro synthesis of this compound using pooled human liver microsomes.
Materials:
-
Noribogaine
-
Pooled Human Liver Microsomes (HLMs)
-
Uridine 5′-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as listed in the table below. The total volume for this example is 200 µl.
| Component | Stock Concentration | Final Concentration | Volume for 200 µl Reaction |
| Tris-HCl (pH 7.4) | 1 M | 100 mM | 20 µl |
| Human Liver Microsomes | 20 mg/ml | 0.5 mg/ml | 5 µl |
| Alamethicin | 2.5 mg/ml in DMSO | 25 µg/ml | 2 µl |
| MgCl₂ | 800 mM | 8 mM | 2 µl |
| UDPGA | 500 mM | 5 mM | 2 µl |
| Noribogaine | 10 mM in DMSO | 50 µM (example) | 1 µl |
| Water | - | - | 168 µl |
-
Alamethicin Treatment: Place the samples on ice for 30 minutes to allow the pore-forming peptide alamethicin to permeabilize the microsomal membrane, which enhances the activity of the UGT enzymes.[3]
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes.[3]
-
Initiation of Reaction: Start the reaction by adding noribogaine from a concentrated stock solution.
-
Incubation: Incubate the reaction at 37°C for a predetermined time. The reaction rate for this compound formation has been shown to be linear for up to 120 minutes.[3]
-
Termination of Reaction: Stop the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 40 µl for a 200 µl reaction).
-
Sample Processing: Centrifuge the samples at high speed (e.g., 18,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.[3]
-
Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated analytical method, such as LC-MS/MS.
Identification of UGT Isoforms Involved in Noribogaine Glucuronidation
To identify the specific UGT isoforms responsible for noribogaine glucuronidation, a screening assay using a panel of recombinant human UGT enzymes is recommended.
Experimental Protocol: UGT Isoform Screening
Materials:
-
Noribogaine
-
Panel of recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, and 2B17) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
UDPGA, trisodium salt
-
MgCl₂
-
Alamethicin
-
Tris-HCl buffer (pH 7.4)
-
Control microsomes (from the same expression system, lacking the UGT enzyme)
Procedure:
-
Incubation Setup: Prepare individual incubations for each recombinant UGT isoform. The reaction mixture composition will be similar to the one used for HLMs, but with the recombinant enzyme preparation instead of HLMs. A typical protein concentration for recombinant UGTs is 0.1 mg/mL.
-
Screening: Incubate a fixed concentration of noribogaine (e.g., 20 µM) with each of the recombinant UGT isoforms.
-
Analysis: After incubation and reaction termination, analyze the samples by LC-MS/MS to determine the formation of this compound.
-
Identification of Active Isoforms: Compare the rate of metabolite formation across the different UGT isoforms. Isoforms that show significant production of this compound are considered to be involved in its metabolism.
Kinetic Analysis of Lead UGT Isoforms
Once the primary UGT isoforms involved in noribogaine glucuronidation are identified, a more detailed kinetic analysis should be performed for each of these isoforms.
Procedure:
-
Concentration-dependent Assay: For each identified UGT isoform, perform incubations with a range of noribogaine concentrations (e.g., from 0 to 750 µM).
-
Kinetic Parameter Determination: Measure the rate of this compound formation at each substrate concentration.
-
Data Modeling: Fit the data to the appropriate kinetic model (e.g., Michaelis-Menten, substrate inhibition) to determine the Vmax and Km values for each isoform.
This information is critical for understanding the contribution of each UGT isoform to the overall metabolism of noribogaine and for predicting potential drug-drug interactions.
Analytical Methodology
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of noribogaine and this compound in in vitro samples.
Key aspects of a typical LC-MS/MS method include:
-
Chromatographic Separation: A C8 or C18 reversed-phase column is commonly used for the separation of the analytes.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
-
Internal Standard: The use of a stable isotope-labeled internal standard is recommended for accurate quantification, although in its absence, a structurally similar compound can be used.
-
Validation: The method should be validated for linearity, accuracy, precision, and sensitivity, with a lower limit of quantification (LLOQ) appropriate for the expected concentrations in the samples. A typical LLOQ for noribogaine and its glucuronide in plasma is around 0.1 ng/ml.[2]
Conclusion
This technical guide provides a framework for the in vitro synthesis and metabolic investigation of this compound. The detailed protocols for enzymatic synthesis using human liver microsomes and for the identification of specific UGT isoforms offer a robust methodology for researchers in the field of drug metabolism and development. A thorough understanding of the glucuronidation of noribogaine is essential for advancing the clinical development of ibogaine and its derivatives.
References
- 1. Characterization of Human Hepatic and Extrahepatic UDP-Glucuronosyltransferase Enzymes Involved in the Metabolism of Classic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Inhibition of Glucuronidation Markedly Improves Drug Efficacy in Mice- a Model - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Glucuronidation of Noribogaine: A Technical Guide to the Enzymes Involved
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Noribogaine, the primary and pharmacologically active metabolite of the psychoactive compound ibogaine, holds significant interest for its potential therapeutic applications, particularly in the context of addiction treatment. The metabolic fate of noribogaine is a critical determinant of its pharmacokinetic profile and overall safety and efficacy. A key step in its elimination from the body is Phase II metabolism, specifically glucuronidation, which involves the conjugation of glucuronic acid to the noribogaine molecule, rendering it more water-soluble and readily excretable. While it is established that noribogaine undergoes this metabolic transformation, the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this crucial step are not yet definitively identified in publicly available scientific literature.
This technical guide provides a comprehensive overview of the current state of knowledge regarding noribogaine glucuronidation. It summarizes the available quantitative data, outlines the detailed experimental protocols that would be employed to identify the specific UGT isoforms involved, and presents visual representations of the metabolic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers actively engaged in the study of noribogaine metabolism and for professionals in the field of drug development.
Quantitative Data on Noribogaine Glucuronidation
To date, kinetic parameters for the overall glucuronidation of noribogaine have been determined in in vitro studies using human liver microsomes (HLMs). These microsomes contain a mixture of various drug-metabolizing enzymes, including multiple UGT isoforms, providing a physiologically relevant system for studying metabolic pathways.
The following table summarizes the Michaelis-Menten kinetic parameters for the formation of noribogaine glucuronide in pooled human liver microsomes.
| Parameter | Value | Unit | Source |
| Vmax (Maximum Velocity) | 0.036 ± 0.0008 | nmol/min/mg microsomal protein | [1] |
| Km (Michaelis Constant) | 305 ± 15.8 | µM | [1] |
Note: These values represent the combined activity of all UGT enzymes present in human liver microsomes that contribute to noribogaine glucuronidation. The individual contributions of specific UGT isoforms are yet to be elucidated.
Experimental Protocols for Identifying UGT Isoforms in Noribogaine Metabolism
To pinpoint the specific UGT enzymes responsible for noribogaine glucuronidation, a series of established in vitro experimental protocols would be necessary. These experiments are designed to screen for enzymatic activity and then characterize the kinetics of the interaction between noribogaine and individual UGT isoforms.
Screening of Recombinant Human UGT Enzymes
Objective: To identify which of the major human UGT isoforms are capable of metabolizing noribogaine.
Methodology:
-
Reagents and Materials:
-
Noribogaine hydrochloride
-
Recombinant human UGT enzymes (expressed in a suitable system, e.g., baculovirus-infected insect cells or HEK293 cells). A panel of the most abundant hepatic UGTs should be used, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15, and UGT2B17.
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt (cofactor)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes containing Tris-HCl buffer, MgCl₂, and the specific recombinant UGT enzyme.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding noribogaine (at a fixed concentration, e.g., 100 µM) and UDPGA (e.g., 2 mM).
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Compare the rate of this compound formation across all tested UGT isoforms.
-
UGT enzymes showing significant activity will be selected for further kinetic characterization.
-
Enzyme Kinetic Characterization with Recombinant UGTs
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the UGT isoforms that demonstrate significant activity towards noribogaine.
Methodology:
-
Incubation Procedure:
-
Follow the same procedure as the screening assay, but vary the concentration of noribogaine over a wide range (e.g., 1 µM to 1000 µM).
-
Ensure that the substrate concentrations bracket the expected Km value.
-
Maintain a saturating concentration of the cofactor UDPGA.
-
-
Data Analysis:
-
Quantify the rate of this compound formation at each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the intrinsic clearance (CLint) as Vmax/Km.
-
Chemical Inhibition Studies in Human Liver Microsomes
Objective: To confirm the involvement of specific UGT isoforms in noribogaine glucuronidation in a more complex, physiologically relevant matrix.
Methodology:
-
Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
Noribogaine hydrochloride
-
UDPGA
-
Selective chemical inhibitors for specific UGT isoforms (e.g., bilirubin for UGT1A1, propofol for UGT1A9, fluconazole for UGT2B7).
-
-
Incubation Procedure:
-
Pre-incubate HLMs with and without a selective UGT inhibitor at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding noribogaine (at a concentration near its Km value in HLMs) and UDPGA.
-
Follow the standard incubation and termination procedures as described above.
-
-
Data Analysis:
-
Compare the rate of this compound formation in the presence and absence of the inhibitor.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that UGT isoform.
-
Visualizing the Metabolic Pathway and Experimental Workflows
To facilitate a clearer understanding of the processes described, the following diagrams have been generated using the Graphviz DOT language.
References
Unveiling Noribogaine Glucuronide: A Technical Guide to its Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noribogaine, the primary psychoactive metabolite of the naturally occurring alkaloid ibogaine, has garnered significant interest for its potential therapeutic applications, particularly in the context of addiction treatment. The metabolic journey of ibogaine does not end with noribogaine; it undergoes further biotransformation to form Noribogaine Glucuronide. This phase II metabolite, while a minor component compared to its precursor, plays a role in the overall pharmacokinetic profile of ibogaine. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of this compound, offering detailed experimental protocols and data for researchers in the field.
Discovery and Metabolic Pathway
The identification of noribogaine as the principal metabolite of ibogaine was a significant step in understanding the pharmacology of this complex natural product, with its presence first reported in the mid-1990s. Subsequent research into the metabolic fate of noribogaine led to the discovery of its glucuronidated conjugate.
The metabolic cascade from ibogaine to this compound is a two-step process primarily occurring in the liver.
-
O-Demethylation of Ibogaine to Noribogaine: The initial and rate-limiting step is the O-demethylation of ibogaine at the 12-position to form 12-hydroxyibogamine, commonly known as noribogaine. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6 .
-
Glucuronidation of Noribogaine: The phenolic hydroxyl group of noribogaine serves as a substrate for phase II conjugation with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs) . This process results in the formation of this compound, a more water-soluble metabolite that can be more readily excreted from the body. While the specific UGT isoforms responsible for noribogaine glucuronidation have not been definitively identified, it is likely that multiple isoforms are involved, as is common for phenolic compounds.
dot
Physicochemical Properties and Identification
The structural modification from noribogaine to its glucuronide conjugate significantly alters its physicochemical properties, most notably increasing its polarity and molecular weight.
| Property | Noribogaine | This compound |
| Chemical Formula | C₁₉H₂₄N₂O | C₂₅H₃₂N₂O₇ |
| Molecular Weight | 296.41 g/mol | 472.53 g/mol |
| Key Functional Groups | Phenolic hydroxyl, Secondary amine, Tertiary amine | Glucuronic acid moiety, Ether linkage, Secondary amine, Tertiary amine |
The definitive identification of this compound relies on a combination of advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry provides accurate mass measurements, confirming the elemental composition of the metabolite. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation through the analysis of fragmentation patterns. A characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) from the precursor ion is a key indicator of a glucuronide conjugate.
Table 1: LC-MS/MS Parameters for the Detection of Noribogaine and its Glucuronide
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| Noribogaine | 297.2 | 122.1, 160.1, 146.2 | 30-45 |
| This compound | 473.2 | 297.2, 122.1, 160.1 | 30-55 |
Note: Optimal collision energies may vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While challenging to obtain due to the typically low in vivo concentrations of the metabolite, NMR spectroscopy provides unequivocal structural confirmation. 1H and 13C NMR spectra would reveal the presence of the glucuronic acid moiety and the position of its attachment to the noribogaine backbone. Key diagnostic signals would include the anomeric proton of the glucuronic acid and shifts in the signals of the aromatic protons of noribogaine adjacent to the phenolic oxygen upon glucuronidation.
Experimental Protocols
In Vitro Glucuronidation of Noribogaine using Human Liver Microsomes
This protocol allows for the enzymatic synthesis of this compound and the study of its formation kinetics.
Materials:
-
Noribogaine hydrochloride
-
Pooled human liver microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and pooled human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add noribogaine to the mixture to initiate the reaction. The final concentration of noribogaine should be varied to determine enzyme kinetics.
-
Add Cofactor: After a brief pre-incubation with the substrate, add UDPGA to start the glucuronidation reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
dot
Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma or urine.
Materials:
-
Biological matrix (plasma, urine)
-
This compound analytical standard
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium formate
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To an aliquot of the sample, add the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
-
Solid-Phase Extraction (for cleanup and concentration):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard (see Table 1).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the this compound analytical standard.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
dot
Quantitative Data Summary
The formation and elimination of this compound are characterized by specific pharmacokinetic parameters. The following table summarizes key quantitative data from in vitro and in vivo studies.
Table 2: Summary of Quantitative Data for this compound
| Parameter | Value | Context | Reference |
| Formation in Human Liver Microsomes (Vmax) | 0.036 ± 0.0008 nmol/min/mg protein | In vitro enzyme kinetics | [1] |
| Formation in Human Liver Microsomes (Km) | 305 ± 15.8 µM | In vitro enzyme kinetics | [1] |
| In Vitro Catalytic Efficiency (Vmax/Km) | 0.12 µl/min/mg microsomal protein | Comparison with noribogaine formation | [1] |
| Plasma Half-life (t½) | 21-23 hours | In healthy volunteers after noribogaine administration | [2] |
| Time to Maximum Concentration (Tmax) | 3-4 hours | In healthy volunteers after noribogaine administration | [2] |
| Urinary Excretion | 1.4% of administered noribogaine dose | In healthy volunteers (60 mg dose) | [2] |
Conclusion
The discovery and identification of this compound have provided a more complete picture of the metabolic fate of ibogaine. While it is a minor metabolite, its characterization is essential for a thorough understanding of the pharmacokinetics and potential drug-drug interactions associated with ibogaine and noribogaine. The analytical methods and experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the role of this metabolite in the overall pharmacological profile of ibogaine-related compounds. Future research should focus on definitively identifying the specific UGT isoforms responsible for its formation and further elucidating its potential biological activities.
References
The Role of Noribogaine Glucuronide in the Ibogaine Metabolism Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibogaine, a psychoactive indole alkaloid with recognized anti-addictive properties, undergoes extensive metabolism in the human body. Its primary active metabolite, noribogaine, is crucial to its therapeutic effects. A key step in the clearance of noribogaine is its conjugation with glucuronic acid to form noribogaine glucuronide. This technical guide provides an in-depth overview of the role of this compound in the ibogaine metabolism pathway, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows. Understanding this metabolic pathway is critical for the development of safer and more effective ibogaine-based therapeutics.
Introduction
Ibogaine is rapidly metabolized in the liver, primarily through O-demethylation by the cytochrome P450 enzyme CYP2D6, to its active metabolite, noribogaine (12-hydroxyibogamine)[1][2]. Noribogaine is considered the principal psychoactive metabolite and is thought to be largely responsible for the anti-addictive effects of ibogaine[1]. Noribogaine exhibits a longer half-life than its parent compound, contributing to the sustained therapeutic effects observed after a single dose of ibogaine. The subsequent metabolic step involves the glucuronidation of noribogaine, a phase II metabolic reaction that facilitates its excretion from the body[3]. This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes[3]. The formation of this compound is a critical detoxification step, converting the active noribogaine into a more water-soluble and readily excretable compound.
Ibogaine and Noribogaine Metabolism Pathway
The metabolic conversion of ibogaine to noribogaine and subsequently to this compound is a sequential process involving two key enzymatic steps.
Quantitative Pharmacokinetic Data
The pharmacokinetics of ibogaine and its metabolites have been characterized in human studies. The following tables summarize key pharmacokinetic parameters for noribogaine and this compound.
Table 1: Pharmacokinetic Parameters of Noribogaine in Healthy Volunteers
| Parameter | 3 mg Dose (Mean ± SD) | 10 mg Dose (Mean ± SD) | 30 mg Dose (Mean ± SD) | 60 mg Dose (Mean ± SD) |
| Cmax (ng/mL) | 5.2 ± 1.5 | 14.5 ± 4.2 | 55.9 ± 15.1 | 116.0 ± 33.2 |
| Tmax (hr) | 2.5 ± 0.8 | 2.8 ± 0.8 | 2.3 ± 0.5 | 2.5 ± 0.8 |
| AUC (ng·hr/mL) | 203 ± 60 | 624 ± 181 | 2430 ± 705 | 5040 ± 1462 |
| t½ (hr) | 36.5 ± 9.8 | 37.9 ± 10.2 | 49.3 ± 13.3 | 28.4 ± 7.6 |
Data from an ascending single-dose study in healthy male volunteers.[1]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | 30 mg Noribogaine Dose (Mean ± SD) | 60 mg Noribogaine Dose (Mean ± SD) |
| Cmax (ng/mL) | 2.1 ± 0.6 | 4.1 ± 1.2 |
| Tmax (hr) | 4.0 ± 1.5 | 4.0 ± 1.5 |
| AUC (ng·hr/mL) | 69.4 ± 20.1 | 137.0 ± 39.7 |
| t½ (hr) | 21.0 ± 6.0 | 23.0 ± 6.6 |
| Ratio of Glucuronide to Noribogaine (Cmax) | 3.8% | 3.5% |
| Ratio of Glucuronide to Noribogaine (AUC) | 2.9% | 2.7% |
Data from an ascending single-dose study in healthy male volunteers. Ratios calculated from mean values.[4]
Table 3: In Vitro Michaelis-Menten Kinetic Parameters for Noribogaine Glucuronidation
| Parameter | Value (Mean ± SD) |
| Vmax (nmol/min/mg protein) | 0.036 ± 0.0008 |
| Km (µM) | 305 ± 15.8 |
| Catalytic Efficiency (Vmax/Km) (µL/min/mg protein) | 0.12 |
Data from incubations with human liver microsomes.[3]
Experimental Protocols
In Vitro Noribogaine Glucuronidation Assay Using Human Liver Microsomes
This protocol describes the determination of the kinetic parameters of noribogaine glucuronidation.
Materials:
-
Noribogaine
-
Pooled human liver microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Dimethyl sulfoxide (DMSO)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer (pH 7.4).
-
Prepare stock solutions of noribogaine in DMSO at 100-fold the final desired concentrations.
-
Prepare a UGT reaction mixture containing 5 mM UDPGA, 8 mM MgCl₂, and 25 µg/mL alamethicin in 100 mM Tris-HCl buffer.
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine the UGT reaction mixture and pooled human liver microsomes to a final protein concentration of 0.5 mg/mL. The total incubation volume is 200 µL.
-
Place the tubes on ice for 30 minutes to allow alamethicin to permeabilize the microsomal membranes.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding 2 µL of the noribogaine stock solution to achieve final concentrations ranging from 0 to 750 µM.
-
Incubate the reaction mixtures for a predetermined time (e.g., up to 120 minutes, within the linear range of the reaction) at 37°C with shaking.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 40 µL of ice-cold acetonitrile.
-
Centrifuge the tubes at 18,000 x g for 5 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
-
Analytical Method: LC-MS/MS for this compound Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in biological matrices. While a specific validated method for the glucuronide is not detailed in the provided search results, a general approach based on methods for the parent compounds can be outlined.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Zorbax eclipse XD8 C8, 5 µm)
-
Mobile Phase A: Ammonium formate buffer (e.g., 2 mM)
-
Mobile Phase B: Acetonitrile with a modifier (e.g., 0.02% v/v trimethylamine)
-
Gradient: A suitable gradient to separate this compound from other matrix components and metabolites.
-
Flow Rate: 200-400 µL/min
-
Injection Volume: 10-20 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined. For noribogaine, transitions like m/z 297.4 -> 122.1, 159.1, and 160.1 have been used. The transition for the glucuronide would be based on its molecular weight and fragmentation pattern.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity.
Sample Preparation:
-
Plasma/Supernatant: Protein precipitation followed by solid-phase extraction (SPE) using a suitable sorbent (e.g., Oasis HLB) is a common approach for cleaning up biological samples before LC-MS/MS analysis.
UGT Enzyme Phenotyping
Experimental Approaches:
-
Recombinant Human UGT Enzymes: Incubating noribogaine with a panel of individual, commercially available recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15) will directly identify which enzymes are capable of forming this compound.
-
Chemical Inhibition Studies: Using isoform-selective chemical inhibitors in incubations with human liver microsomes can help to elucidate the contribution of specific UGTs. A reduction in the formation of this compound in the presence of a specific inhibitor would suggest the involvement of that particular UGT isoform.
Visualizations of Experimental Workflows
In Vitro Noribogaine Glucuronidation Workflow
UGT Phenotyping Logical Workflow
Conclusion
This compound is the terminal metabolite in the primary metabolic pathway of ibogaine. Its formation, catalyzed by UGT enzymes, is a crucial step for the detoxification and elimination of the pharmacologically active noribogaine. The quantitative data indicate that while noribogaine has a long half-life, its glucuronidation is a continuous process leading to clearance. The provided experimental protocols offer a framework for researchers to investigate the kinetics of this reaction and to identify the specific UGT isoforms involved. A thorough understanding of the formation and fate of this compound is essential for the continued development of ibogaine and its derivatives as therapeutic agents, particularly in the context of predicting drug-drug interactions and accounting for genetic polymorphisms in UGT enzymes that could impact patient safety and efficacy. Further research to definitively identify the specific UGT isoforms responsible for noribogaine glucuronidation is warranted.
References
- 1. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. Contribution of the different UDP-glucuronosyltransferase (UGT) isoforms to buprenorphine and norbuprenorphine metabolism and relationship with the main UGT polymorphisms in a bank of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary pharmacological screening of Noribogaine Glucuronide
An In-Depth Technical Guide to the Preliminary Pharmacological Screening of Noribogaine Glucuronide
Introduction
Noribogaine, the primary psychoactive metabolite of the anti-addictive compound ibogaine, has garnered significant interest for its potential therapeutic applications. Following its formation via O-demethylation of ibogaine, noribogaine undergoes further phase II metabolism. This critical step involves conjugation with glucuronic acid to form this compound (NIG), a process intended to increase its water solubility and facilitate its excretion from the body.
This technical guide provides a comprehensive overview of the preliminary pharmacological considerations for this compound. Given the limited direct pharmacological data available for this specific metabolite, this document focuses on its metabolic formation, its pharmacokinetic profile, and the extensive pharmacological data of its immediate precursor, noribogaine. Furthermore, it outlines a proposed experimental workflow for a comprehensive , providing a roadmap for future research in this area. This guide is intended for researchers, scientists, and drug development professionals investigating the iboga alkaloid metabolic pathway and its implications for therapeutic development.
Metabolic Pathway and Formation
Ibogaine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, noribogaine.[1][2] Subsequently, noribogaine is cleared through glucuronidation to form this compound.[2][3] This metabolic cascade is a crucial determinant of the overall pharmacokinetic and pharmacodynamic profile of ibogaine administration.
The conversion of noribogaine to its glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs).[4] In vitro studies using human liver microsomes have determined the Michaelis-Menten kinetics for this reaction, revealing an apparent Vmax of 0.036 ± 0.0008 nmol/min/mg microsomal protein and an apparent Km of 305 ± 15.8 µM.[3] The catalytic efficiency (Vmax/Km) for the formation of this compound is approximately 0.12 µl/min/mg microsomal protein.[3] This is significantly lower than the efficiency of noribogaine formation from ibogaine, which explains why plasma levels of noribogaine typically exceed those of the parent compound after ibogaine administration.[3]
Metabolic pathway of Ibogaine to this compound.
Pharmacology of Noribogaine (Precursor)
Receptor Binding Profile
Noribogaine binds to a variety of receptors, with notable affinity for opioid and serotonin transporters. Unlike its parent compound, ibogaine, noribogaine does not bind to the sigma-2 (σ2) receptor.[6] It generally shows a higher affinity for opioid receptors than ibogaine.[7]
Table 1: Receptor Binding Affinities (Ki) of Noribogaine
| Receptor/Transporter | Ligand | Species | Ki (µM) | Reference |
|---|---|---|---|---|
| Kappa Opioid Receptor (KOR) | [3H]U-69593 | Cattle | 0.96 ± 0.08 | [7] |
| Mu Opioid Receptor (MOR) | [3H]DAMGO | Cattle | 2.66 ± 0.62 | [7] |
| Delta Opioid Receptor (DOR) | [3H]DPDPE | Cattle | 24.72 ± 2.26 | [7] |
| Serotonin Transporter (SERT) | - | - | Potent inhibitor | [8][9] |
| NMDA Receptor | [3H]MK-801 | Human | Submicromolar |[8] |
Functional Activity
Noribogaine's functional activity is as complex as its binding profile. It acts as a potent serotonin reuptake inhibitor and displays unique, biased activity at the kappa opioid receptor (KOR).[6][9]
At the KOR, noribogaine is a G-protein biased agonist. It stimulates GDP-GTP exchange with an efficacy of 75% compared to the endogenous ligand dynorphin A (EC50 = 9 µM), but is only 12% as efficacious at recruiting β-arrestin.[10] This biased signaling may contribute to its potential therapeutic effects while avoiding the dysphoria typically associated with KOR activation.[10] At the mu opioid receptor (MOR), it acts as a weak antagonist.[10]
Table 2: In Vitro Functional Activity of Noribogaine
| Assay | Receptor | Effect | Potency/Efficacy | Reference |
|---|---|---|---|---|
| GDP-GTP Exchange | KOR | G-protein biased agonist | EC50 = 9 µM; 75% efficacy vs. Dynorphin A | [10] |
| β-Arrestin Recruitment | KOR | Weak partial agonist / Antagonist | 12% efficacy; IC50 = 1 µM (as antagonist) | [10] |
| G-protein Signaling | MOR | Weak antagonist | Ke = 20 µM | [10] |
| β-Arrestin Recruitment | MOR | Weak antagonist | Ke = 20 µM | [10] |
| Serotonin Uptake | SERT | Inhibition | ~10x more potent than ibogaine |[9] |
Key signaling pathways of Noribogaine.
Pharmacokinetics of this compound
Pharmacokinetic studies in humans have successfully measured plasma concentrations of this compound following the administration of ibogaine or noribogaine.[1][11] After oral administration of noribogaine to healthy volunteers, the metabolite is readily detected in plasma.[2][12] The main route of elimination for noribogaine and its metabolites is via the digestive tract.[5] Urinary excretion is a minor pathway, with approximately 1.4% of this compound being found in urine.[5] The extended presence of noribogaine in the body, with a half-life of 28-49 hours, provides a prolonged period for its conversion to and the subsequent clearance of this compound.[2][12]
Table 3: Summary of Human Pharmacokinetic Parameters
| Compound | Administration | Tmax | t1/2 (half-life) | Key Notes | Reference |
|---|---|---|---|---|---|
| Ibogaine | Oral (10mg/kg) | - | 4-7 hours | Highly variable clearance, correlated to CYP2D6 genotype. | [2][11] |
| Noribogaine | Oral (3-60mg) | 2-3 hours | 28-49 hours | Slowly eliminated; high apparent volume of distribution. | [2][12] |
| this compound | Metabolite | Detected in plasma | - | Formed from noribogaine; primarily cleared via digestive tract. |[2][5][11] |
Proposed Experimental Workflow for Pharmacological Screening
Given that glucuronidated metabolites are often inactive and intended for excretion, it is crucial to experimentally verify the pharmacological profile of this compound. The following outlines a logical, tiered approach for its preliminary screening.
Experimental Protocols
-
Synthesis and Purification:
-
Objective: To obtain a sufficient quantity of high-purity this compound for in vitro and in vivo testing.
-
Methodology: Employ microbial biotransformation or enzymatic synthesis using recombinant UGTs.[4] An alternative is late-stage chemical glucuronidation.[13] The synthesized compound must be purified using chromatographic techniques (e.g., HPLC) and its structure confirmed by NMR spectroscopy and mass spectrometry.
-
-
In Vitro Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound at key CNS targets relevant to the pharmacology of noribogaine.
-
Methodology: Conduct radioligand binding assays using cell membrane preparations expressing target receptors. A primary screen should include, at minimum: mu, delta, and kappa opioid receptors; serotonin transporter (SERT); dopamine transporter (DAT); and NMDA receptors. The assay measures the displacement of a specific radioligand by increasing concentrations of this compound to determine the inhibition constant (Ki).
-
-
In Vitro Functional Assays:
-
Objective: To assess whether this compound has agonist, antagonist, or allosteric modulator activity at receptors where binding is observed.
-
Methodology:
-
GPCRs (Opioid Receptors): Utilize assays measuring G-protein activation (e.g., [35S]GTPγS binding) and β-arrestin recruitment (e.g., BRET or FRET-based assays). These will determine efficacy (Emax) and potency (EC50).
-
Transporters (SERT/DAT): Use synaptosome preparations or cell lines expressing the transporters to measure the inhibition of neurotransmitter uptake (e.g., [3H]5-HT or [3H]DA uptake assays) to determine the IC50.
-
-
-
In Vivo Pharmacokinetic and Behavioral Assays:
-
Objective: To characterize the in vivo disposition and central nervous system effects of directly administered this compound.
-
Methodology:
-
Pharmacokinetics: Administer synthesized this compound to rodents (e.g., rats or mice) via intravenous and oral routes. Collect plasma and brain tissue samples at multiple time points to determine key parameters like half-life, volume of distribution, and brain penetration (BBB crossing).
-
Behavioral Screen: Administer the compound to rodents and assess a panel of behavioral effects, including locomotor activity, opioid withdrawal symptoms (in dependent animals), and potential tremorigenic effects.[9] This initial screen will reveal if the compound has significant in vivo activity at relevant doses.
-
-
Proposed workflow for pharmacological screening.
Conclusion
This compound is the terminal metabolite in the primary metabolic pathway of ibogaine. While the pharmacological profile of its immediate precursor, noribogaine, is well-characterized and demonstrates significant interaction with opioid and serotonergic systems, there is a notable absence of direct pharmacological data for the glucuronidated form. Standard metabolic principles suggest that glucuronidation is a deactivation and elimination step; however, this assumption requires empirical validation.
The proposed screening workflow provides a systematic framework for elucidating the binding, functional, and in vivo activities of this compound. By executing these studies, researchers can definitively determine whether this metabolite contributes to the overall pharmacological effects of ibogaine or if it is, as expected, an inactive end-product. This information is critical for a complete understanding of ibogaine's mechanism of action and for the development of safer, next-generation therapeutic agents based on its unique pharmacology.
References
- 1. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Noribogaine - Wikipedia [en.wikipedia.org]
- 7. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 9. In vivo neurobiological effects of ibogaine and its O-desmethyl metabolite, 12-hydroxyibogamine (noribogaine), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
Noribogaine Glucuronide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noribogaine Glucuronide is the primary phase II metabolite of noribogaine, which itself is the major active metabolite of the psychoactive indole alkaloid, ibogaine. The process of glucuronidation, a key detoxification pathway in the body, increases the water solubility of noribogaine, facilitating its excretion. Understanding the chemical properties, metabolic fate, and analytical determination of this compound is crucial for researchers and professionals involved in the development of ibogaine-related therapeutics and in the broader fields of pharmacology and toxicology. This technical guide provides a detailed summary of the available information on this compound, including its chemical identifiers, quantitative metabolic data, and relevant experimental methodologies.
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in the table below, offering a standardized reference for researchers.
| Identifier | Value | Source |
| CAS Number (Free Acid) | 1628118-68-2 | [1][2][3] |
| PubChem CID | 169444610 | [4] |
| IUPAC Name | 6-[[(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [4][5] |
| Molecular Formula | C₂₅H₃₂N₂O₇ | [4] |
| Molecular Weight | 472.53 g/mol | [2] |
| Canonical SMILES | CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | [4][5] |
| InChI Key | UBYGDSNVKWHTFB-IHRYNBHOSA-N | [4] |
| InChI | InChI=1S/C25H32N2O7/c1-2-12-7-11-8-16-18-14(5-6-27(10-11)19(12)16)15-9-13(3-4-17(15)26-18)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,9,11-12,16,19-23,25-26,28-30H,2,5-8,10H2,1H3,(H,31,32)/t11-,12+,16+,19+,20-,21+,22+,23-,25+/m1/s1 | [4] |
Quantitative Data
The formation of this compound is a critical step in the metabolism of noribogaine. The following table summarizes the key kinetic parameters for this reaction as determined in human liver microsomes.
| Parameter | Value | Unit | Source |
| Vmax (Maximum Reaction Velocity) | 0.036 ± 0.0008 | nmol/min/mg microsomal protein | |
| Km (Michaelis Constant) | 305 ± 15.8 | µM |
Experimental Protocols
In Vitro Glucuronidation Assay
A detailed experimental protocol for assessing the in vitro formation of this compound from noribogaine using human liver microsomes is outlined below. This protocol is based on established methodologies for studying drug metabolism.
Objective: To determine the kinetic parameters (Vmax and Km) of Noribogaine Glucuronidation.
Materials:
-
Noribogaine
-
Human Liver Microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in Tris-HCl buffer (pH 7.4) containing human liver microsomes (e.g., 0.25 mg/mL), MgCl₂ (e.g., 5 mM), and varying concentrations of noribogaine (e.g., 0 to 500 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA (e.g., 2 mM).
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction rate is linear (e.g., 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of this compound using a validated LC-MS/MS method.
LC-MS/MS Analysis of this compound
The following provides a summary of the key parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.
| Parameter | Description |
| Instrumentation | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Ionization Mode | Positive |
| MRM Transitions | * m/z 473.2 → 297.2 (Quantifier) * m/z 473.2 → 122.1 (Qualifier) |
| Chromatographic Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid. |
Metabolic Pathway
The metabolic conversion of ibogaine to this compound involves two primary enzymatic steps. The first is the O-demethylation of ibogaine to noribogaine, primarily catalyzed by the cytochrome P450 enzyme CYP2D6. The subsequent step is the glucuronidation of noribogaine, which is facilitated by UDP-glucuronosyltransferase (UGT) enzymes. While the specific UGT isoforms responsible for noribogaine glucuronidation have not been definitively identified in the reviewed literature, the general pathway is well-established.
Caption: Metabolic pathway of ibogaine to this compound.
Experimental Workflow: In Vitro UGT Phenotyping
To identify the specific UGT isoforms responsible for the glucuronidation of noribogaine, a systematic in vitro screening assay is typically employed. The following diagram illustrates a general workflow for such an experiment.
Caption: Workflow for identifying UGT isoforms involved in noribogaine metabolism.
References
solubility and stability of Noribogaine Glucuronide
An In-depth Technical Guide to the Solubility and Stability of Noribogaine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available knowledge and methodologies for assessing the solubility and stability of this compound, a primary metabolite of noribogaine. Given the limited publicly available quantitative data on this specific metabolite, this guide synthesizes information on related compounds and established experimental protocols to offer a robust framework for its characterization.
Introduction
Noribogaine is the principal and pharmacologically active metabolite of ibogaine, a psychoactive indole alkaloid with potential therapeutic applications in addiction treatment.[1][2][3] Following its formation via O-demethylation of ibogaine, noribogaine is further metabolized through glucuronidation.[1] The resulting conjugate, this compound, is a more polar molecule intended to facilitate excretion. Understanding the physicochemical properties of this compound, specifically its solubility and stability, is critical for accurate pharmacokinetic and toxicological assessments in drug development.
Glucuronide metabolites, in general, can exhibit lability, which presents challenges in bioanalytical testing.[4] Therefore, a thorough characterization of this compound's behavior in various matrices and conditions is essential.
Physicochemical Properties
While specific experimental data on the solubility and stability of this compound is scarce in the public domain, we can infer its likely properties based on the general characteristics of glucuronide conjugates and the known properties of its parent compound, noribogaine.
Table 1: Physicochemical Properties of Noribogaine and its Glucuronide
| Property | Noribogaine | This compound | Reference |
| Molecular Formula | C₁₉H₂₄N₂O | C₂₅H₃₂N₂O₇ | [5][6] |
| Molecular Weight | 296.41 g/mol | 472.53 g/mol | [5][6] |
| Predicted Solubility | Lipophilic | Expected to be significantly more water-soluble than noribogaine | [7] |
| Predicted Stability | Stable in human plasma at room temperature for at least 1 week | Potentially unstable, susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures | [4][8] |
Metabolism and Signaling Pathways
The significance of this compound is intrinsically linked to the metabolic pathway of ibogaine and the pharmacological activity of noribogaine.
Metabolic Pathway of Ibogaine
Ibogaine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, noribogaine.[9] Noribogaine then undergoes phase II metabolism, where UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the phenolic hydroxyl group of noribogaine, forming this compound.
References
- 1. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolite Stability Assay Protocol in Whole Blood - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. enamine.net [enamine.net]
- 4. biorxiv.org [biorxiv.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The Enigmatic Fate of a Psychoactive Metabolite: A Technical Guide to the Theoretical Psychoactivity of Noribogaine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibogaine, a naturally occurring psychoactive compound, has garnered significant interest for its potential in treating substance use disorders. Its primary active metabolite, noribogaine, is understood to be a key mediator of its prolonged therapeutic effects. However, the metabolic cascade of ibogaine does not terminate at noribogaine. This technical guide delves into the subsequent metabolic step—the formation of noribogaine glucuronide—and critically evaluates its theoretical psychoactivity. While direct experimental evidence on the psychoactive properties of this compound is scarce, this paper will synthesize the known pharmacology of its parent compound, noribogaine, with the established principles of drug metabolism and pharmacokinetics to postulate the likely contribution, or lack thereof, of this glucuronidated metabolite to the central nervous system effects of ibogaine. By examining receptor binding affinities, functional activities, and the physiological impact of glucuronidation, we aim to provide a comprehensive framework for researchers exploring the intricate pharmacology of ibogaine and its metabolites.
Introduction
Ibogaine is a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga. It is traditionally used in spiritual ceremonies and has more recently been investigated for its potential to treat addiction.[1] Following administration, ibogaine is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its main active metabolite, noribogaine (12-hydroxyibogamine).[2][3] Noribogaine itself is a psychoactive compound and is considered to be a significant contributor to the anti-addictive properties of ibogaine, in part due to its longer half-life.[3][4]
The metabolic pathway continues with the conjugation of noribogaine to glucuronic acid, forming this compound. While the pharmacokinetics of ibogaine and noribogaine have been the subject of numerous studies, the pharmacological activity of this compound remains largely uncharacterized. This guide will, therefore, focus on the theoretical psychoactivity of this terminal metabolite.
The Precursor: Noribogaine's Pharmacological Profile
To understand the potential activity of this compound, it is essential to first detail the established pharmacology of its parent compound, noribogaine. Noribogaine readily crosses the blood-brain barrier and interacts with several key neurotransmitter systems implicated in mood, reward, and addiction.[2][5]
Receptor Binding Affinities
Noribogaine exhibits a complex receptor binding profile, with notable affinity for opioid and serotonin receptors. The following table summarizes the available quantitative data on its binding affinities.
| Receptor/Transporter | Ligand | Species | Ki (μM) | Reference |
| Kappa Opioid Receptor | N/A | N/A | 0.96 ± 0.08 | [6] |
| Mu Opioid Receptor | N/A | N/A | 2.66 ± 0.62 | [6] |
| Delta Opioid Receptor | N/A | N/A | 24.72 ± 2.26 | [6] |
| Serotonin Transporter (SERT) | [125I]RTI-55 | N/A | IC50 = 0.04 ± 0.01 | [7] |
Functional Activity
Beyond simple binding, noribogaine's functional activity at these receptors is crucial to its psychoactive and therapeutic effects.
-
Kappa-Opioid Receptor (KOR): Noribogaine acts as a G-protein biased agonist at the KOR. It stimulates the G-protein signaling pathway with an efficacy of 75% compared to the endogenous ligand dynorphin A (EC50 = 9 μM).[8][9] However, it only weakly engages the β-arrestin pathway, with an efficacy of just 12%.[8][9] This biased agonism is significant as the G-protein pathway is associated with therapeutic effects like analgesia, while the β-arrestin pathway is linked to adverse effects such as dysphoria.[8]
-
Mu-Opioid Receptor (MOR): The activity of noribogaine at the MOR is more complex and appears to be context-dependent, with some studies suggesting it acts as a weak partial agonist or antagonist.[1][3]
-
Serotonin Transporter (SERT): Noribogaine is a potent inhibitor of serotonin reuptake, which leads to increased extracellular serotonin levels.[8][10] This action is thought to contribute to its antidepressant-like effects.
The Impact of Glucuronidation on Psychoactivity
Glucuronidation is a Phase II metabolic process that attaches a glucuronic acid moiety to a substrate. This process significantly increases the water solubility and molecular weight of the compound, which in turn facilitates its renal and biliary excretion.
Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a compound to be psychoactive, it must be able to cross the BBB.
The addition of a glucuronic acid group to noribogaine is expected to drastically reduce its lipophilicity and increase its polarity. These changes are generally associated with a significant decrease in the ability of a molecule to passively diffuse across the BBB. While active transport mechanisms for some glucuronidated compounds exist, it is highly probable that this compound has a significantly lower brain penetration than its parent compound, noribogaine.
Receptor Interaction
Even if a small amount of this compound were to enter the central nervous system, the bulky glucuronic acid moiety would likely sterically hinder its ability to bind effectively to the same receptors as noribogaine. The precise fit required for ligand-receptor interaction would be disrupted, leading to a significant reduction or complete loss of affinity for opioid and serotonin receptors.
Experimental Protocols
The following are generalized methodologies for key experiments that would be required to definitively determine the psychoactivity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cell lines expressing the receptor of interest (e.g., KOR, MOR, SERT) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound (this compound).
-
Separation and Detection: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter, representing the amount of bound ligand, is then measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be derived.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the opioid receptors.
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the GPCR of interest are prepared.
-
Assay Reaction: The membranes are incubated with the test compound (this compound), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Activation and Binding: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The binding of [³⁵S]GTPγS to the activated G-protein is a measure of receptor activation.
-
Measurement: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Analysis: The data is used to generate concentration-response curves to determine the potency (EC50) and efficacy (Emax) of the test compound.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the brains of living animals.
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., nucleus accumbens).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Sample Collection: The collected dialysate is then analyzed, typically using high-performance liquid chromatography (HPLC), to quantify the levels of neurotransmitters like serotonin and dopamine.
-
Drug Administration: The test compound (this compound) is administered systemically, and changes in neurotransmitter levels are monitored over time.
Visualizations
Metabolic Pathway of Ibogaine
Caption: Metabolic conversion of ibogaine to noribogaine and subsequently to this compound.
Noribogaine's Biased Agonism at the Kappa-Opioid Receptor
Caption: Biased signaling of noribogaine at the kappa-opioid receptor.
Conclusion
Based on the fundamental principles of pharmacology and drug metabolism, it is highly improbable that this compound possesses significant psychoactive properties. The process of glucuronidation is specifically designed to create more water-soluble, larger molecules that are readily eliminated from the body and have poor penetration of the blood-brain barrier. The addition of the glucuronide moiety would also likely abolish or severely diminish its affinity for the central nervous system receptors that mediate the psychoactive effects of noribogaine.
References
- 1. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 2. Distribution of ibogaine and noribogaine in a man following a poisoning involving root bark of the Tabernanthe iboga shrub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral noribogaine shows high brain uptake and anti-withdrawal effects not associated with place preference in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 8. Noribogaine - Wikipedia [en.wikipedia.org]
- 9. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo neurobiological effects of ibogaine and its O-desmethyl metabolite, 12-hydroxyibogamine (noribogaine), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Noribogaine Glucuronide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of noribogaine glucuronide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ibogaine, a psychoactive indole alkaloid, is metabolized to noribogaine, which subsequently undergoes glucuronidation.[1] Monitoring the levels of this major metabolite is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for this compound quantification.
Introduction
Ibogaine is an alkaloid with potential applications in the treatment of substance use disorders. Its primary active metabolite, noribogaine, is formed by O-demethylation, a reaction primarily catalyzed by the cytochrome P450 2D6 enzyme.[2][3] Noribogaine is further metabolized via Phase II conjugation to form this compound.[1] Accurate quantification of this glucuronide metabolite is essential for a comprehensive understanding of ibogaine's pharmacokinetics and disposition. LC-MS/MS offers the high selectivity and sensitivity required for the determination of drug metabolites in complex biological matrices.[4] This document provides a comprehensive protocol for the analysis of this compound in human plasma.
Metabolic Pathway of Ibogaine
The metabolic conversion of ibogaine to this compound is a two-step process involving Phase I and Phase II drug metabolism enzymes.
Caption: Metabolic conversion of Ibogaine to this compound.
Experimental Protocol
This protocol is a template and should be fully validated according to regulatory guidelines such as those from the FDA before implementation in regulated studies.[5][6][7][8]
Materials and Reagents
-
This compound analytical standard
-
Noribogaine-d3 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Equipment
-
Liquid chromatograph (HPLC or UPLC system)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add the internal standard (e.g., Noribogaine-d3). Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the analytes.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 473.15 | 297.2 | 100 | To be optimized |
| This compound (Qualifier) | 473.15 | 122.15 | 100 | To be optimized |
| Noribogaine-d3 (IS) | 300.4 | To be determined | 100 | To be optimized |
Note: Collision energies should be optimized for the specific instrument used.
Experimental Workflow
The following diagram illustrates the major steps in the quantification of this compound from plasma samples.
Caption: Workflow for this compound Quantification.
Quantitative Data Summary
The following table summarizes typical validation parameters for a bioanalytical method. These values should be established during method validation.
| Parameter | Acceptance Criteria |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy and Precision | |
| LLOQ | Within ± 20% of nominal value |
| LQC, MQC, HQC | Within ± 15% of nominal value |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | |
| Freeze-Thaw Stability | Stable for at least 3 cycles |
| Short-Term Stability (Bench-top) | Stable for at least 4 hours at room temperature |
| Long-Term Stability | Stable for at least 30 days at -80°C |
Discussion
The presented LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[9] Solid-phase extraction is an effective technique for cleaning up complex biological samples and concentrating the analyte of interest. The chromatographic conditions should be optimized to ensure sufficient retention and separation of this compound from other endogenous plasma components and potential metabolites. The MRM transitions provided should be confirmed and collision energies optimized for the specific mass spectrometer being used. A common fragmentation pathway for glucuronide conjugates involves the neutral loss of the glucuronic acid moiety (176 Da), which can be a useful diagnostic tool during method development.
Conclusion
This application note details a comprehensive LC-MS/MS protocol for the quantification of this compound in human plasma. The method is designed to be a starting point for researchers and requires full validation to ensure its accuracy, precision, and robustness for its intended application in pharmacokinetic and drug metabolism studies of ibogaine.
References
- 1. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and recommendations in developing LC–MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. cerilliant.com [cerilliant.com]
Application Note: UPLC-MS/MS Analysis of Ibogaine and its Glucuronide Metabolites in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibogaine is a psychoactive indole alkaloid with potential applications in the treatment of substance use disorders. Understanding its pharmacokinetics, including the metabolic fate of the parent drug and its metabolites, is crucial for safety and efficacy assessments. Ibogaine is primarily metabolized to noribogaine, which is then further conjugated to form glucuronide metabolites. This application note details a sensitive and specific UPLC-MS/MS method for the simultaneous quantification of ibogaine, noribogaine, and noribogaine glucuronide in plasma.
Analytical Method
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers the high sensitivity and selectivity required for the accurate quantification of ibogaine and its metabolites in complex biological matrices.
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of ibogaine and its metabolites from plasma, ensuring a clean extract and minimizing matrix effects.
Protocol: Solid-Phase Extraction of Plasma Samples
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 500 µL of plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Liquid Chromatography
The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution profile.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Zorbax Eclipse XDB C8 (5 µm)[1] |
| Mobile Phase A | 2 mM ammonium formate buffer (pH 3)[1] |
| Mobile Phase B | Acetonitrile with 0.02% (v/v) trimethylamine[1] |
| Flow Rate | 0.4 mL/min |
| Gradient | Refer to specific validated methods for detailed gradient profiles. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ibogaine | 311.2 | 122.1, 174.1, 188.1[1][2] |
| Noribogaine | 297.2 | 122.1, 159.1, 160.1[1][2] |
| This compound | 473.2 | 297.2 |
Quantitative Data Summary
The described UPLC-MS/MS method has been validated for the quantification of ibogaine, noribogaine, and this compound (NIG) in human plasma.[3]
Table 4: Method Validation Parameters in Human Plasma
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Ibogaine | 0.89 - 179[1] | 0.89[1] | 4.5 - 13[1] | 89 - 102[1] |
| Noribogaine | 1 - 200[1] | 1[1] | 4.5 - 13[1] | 89 - 102[1] |
| This compound | 0.1 - 250[3] | 0.1[3] | <15 | ±15 |
Visualizations
Metabolic Pathway of Ibogaine
Ibogaine undergoes O-demethylation, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form its active metabolite, noribogaine.[4] Noribogaine is subsequently conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form this compound.
References
- 1. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and noribogaine in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Noribogaine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noribogaine, the primary psychoactive metabolite of ibogaine, is formed by O-demethylation via the cytochrome P450 2D6 (CYP2D6) enzyme. It is further metabolized in the body through Phase II conjugation reactions, primarily glucuronidation, to form noribogaine glucuronide. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of noribogaine, facilitating its excretion. The synthesis of this compound is essential for various applications in drug development, including its use as an analytical standard for pharmacokinetic and drug metabolism studies, and for investigating the biological activity of this major metabolite.
This document provides a detailed protocol for the in vitro enzymatic synthesis of this compound using human liver microsomes or recombinant UGT enzymes.
Metabolic Pathway
The metabolic conversion of ibogaine to this compound involves two key enzymatic steps. Initially, ibogaine is converted to noribogaine. Subsequently, noribogaine undergoes glucuronidation.
Figure 1: Metabolic conversion of Ibogaine to this compound.
Quantitative Data Summary
| UGT Isoform | Substrate (Phenolic) | Apparent Km (µM) | Vmax (pmol/min/mg protein) |
| UGT1A1 | Estradiol | 15 - 50 | 100 - 400 |
| UGT1A9 | Propofol | 5 - 25 | 1500 - 3000 |
| UGT2B7 | Morphine | 500 - 1500 | 500 - 1200 |
Note: Km and Vmax values are highly dependent on the specific substrate and reaction conditions. The data presented here are approximate ranges compiled from various studies and should be considered as a guide.
Experimental Workflow
The overall workflow for the enzymatic synthesis and purification of this compound is depicted below.
Figure 2: Workflow for this compound Synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound using either human liver microsomes (HLMs) or recombinant UGT enzymes. Since noribogaine is a phenolic compound, UGT isoforms such as UGT1A1, UGT1A9, and UGT2B7 are likely to be involved.[1]
Materials and Reagents
-
Noribogaine
-
Human Liver Microsomes (HLMs) or recombinant human UGT1A1, UGT1A9, or UGT2B7
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Alamethicin (for microsomal assays)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
-
HPLC system with a C18 column
-
Mass spectrometer
Preparation of Solutions
-
1 M Tris-HCl (pH 7.4): Prepare and adjust the pH with HCl.
-
100 mM Tris-HCl Buffer (pH 7.4): Dilute the 1 M stock.
-
100 mM MgCl₂: Dissolve MgCl₂ in ultrapure water.
-
50 mM UDPGA: Dissolve UDPGA in ultrapure water. Prepare fresh or store in aliquots at -80°C.
-
1 mg/mL Alamethicin: Dissolve in ethanol.
-
10 mM Noribogaine Stock: Dissolve noribogaine in a suitable solvent (e.g., DMSO or methanol) and dilute to the final concentration.
Enzymatic Reaction
The following protocol is for a final reaction volume of 200 µL. Reactions should be performed in triplicate.
-
Enzyme Preparation (for HLMs): In a microcentrifuge tube on ice, add an appropriate amount of HLMs (e.g., to a final concentration of 0.5-1.0 mg/mL). Add alamethicin to a final concentration of 25 µg/mg of microsomal protein. Incubate on ice for 15 minutes.
-
Reaction Mixture Preparation: In a separate tube, prepare the reaction mixture with the following components:
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| 100 mM Tris-HCl (pH 7.4) | 100 mM | 100 | 50 mM |
| 100 mM MgCl₂ | 100 mM | 20 | 10 mM |
| Noribogaine | 10 mM | 2 | 100 µM |
| Enzyme (HLM or rUGT) | Varies | Varies | 0.5-1.0 mg/mL |
| Ultrapure Water | - | to 180 µL | - |
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding 20 µL of 50 mM UDPGA (final concentration 5 mM).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Carefully transfer the supernatant to a new tube for HPLC purification.
HPLC Purification
The purification of this compound can be achieved using reversed-phase HPLC.
-
HPLC System: A preparative or semi-preparative HPLC system.
-
Column: A C18 column (e.g., 5 µm particle size, 10 x 250 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The optimal gradient may need to be adjusted based on the specific column and system.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of noribogaine.
-
Fraction Collection: Collect fractions corresponding to the peak of the glucuronide metabolite, which is expected to elute earlier than the parent noribogaine due to increased polarity.
Analysis and Characterization
The purified fractions should be analyzed by LC-MS/MS to confirm the identity and purity of this compound.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of glucuronide conjugates.
-
Expected Mass: The expected mass of this compound can be calculated based on the mass of noribogaine plus the mass of a glucuronic acid moiety (176.12 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern in MS/MS can be used to confirm the structure of the glucuronide. A characteristic neutral loss of 176 Da corresponding to the glucuronic acid moiety is expected.
Conclusion
This protocol provides a comprehensive framework for the enzymatic synthesis of this compound. The specific reaction conditions, including enzyme source, substrate concentration, and incubation time, may require optimization for maximal yield. The successful synthesis and purification of this metabolite will provide a valuable tool for further research into the pharmacology and toxicology of ibogaine and its metabolites.
References
Application Note: Solid-Phase Extraction of Noribogaine Glucuronide from Human Plasma
Abstract
This application note details a robust and reliable method for the extraction of noribogaine glucuronide from human plasma using solid-phase extraction (SPE). Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, undergoes significant glucuronidation in the body. Accurate quantification of its glucuronide conjugate is crucial for pharmacokinetic and toxicological studies. The protocol outlined below utilizes a mixed-mode polymeric SPE sorbent to achieve high recovery and clean extracts suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Noribogaine is the major metabolite of ibogaine, a naturally occurring psychoactive substance with potential applications in addiction therapy. Following administration, noribogaine is extensively metabolized, with a significant portion being conjugated with glucuronic acid to form this compound.[1][2] Due to the hydrophilic nature of the glucuronide moiety, isolating this metabolite from complex biological matrices like plasma presents a challenge.[3][4] This protocol describes a solid-phase extraction method optimized for the selective isolation of the intact this compound, minimizing ion suppression and matrix effects during subsequent LC-MS/MS analysis. The method is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this key metabolite.
Materials and Reagents
-
SPE Sorbent: Mixed-Mode Polymeric Sorbent (e.g., Oasis MAX or similar)
-
Human Plasma: K2-EDTA as anticoagulant
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized, 18 MΩ·cm or higher
-
Ammonium Hydroxide (NH₄OH): ACS grade
-
Formic Acid (HCOOH): ACS grade
-
Internal Standard (IS): Noribogaine-d3 glucuronide or a structurally similar glucuronidated compound.
-
Centrifuge
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Pipettes and appropriate tips
-
Collection tubes
Experimental Protocol
A detailed workflow for the solid-phase extraction of this compound from plasma is provided below.
Sample Pre-treatment
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample for 10 seconds to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.
-
Spike with an appropriate amount of internal standard.
-
Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge the sample at 14,000 x g for 10 minutes to precipitate proteins.
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol containing 2% formic acid into a clean collection tube.
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
-
Analytical Method
The analysis of the extracted this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reversed-phase C18 column is often suitable for separation.[5] Detection by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode provides the necessary sensitivity and selectivity for quantification in a complex matrix.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase extraction of this compound from plasma using this protocol. (Note: This data is illustrative and should be confirmed by individual laboratories).
| Parameter | Result |
| Analyte | This compound |
| Recovery | > 85% |
| Precision (RSD%) | < 10% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Linearity (r²) | > 0.99 |
Workflow and Pathway Diagrams
Caption: SPE Workflow for this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Noribogaine Glucuronide in Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of noribogaine glucuronide in human urine samples. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for sensitive and specific analysis of drug metabolites.
Noribogaine is the primary active metabolite of ibogaine, a psychoactive substance with potential therapeutic applications in treating substance use disorders. Understanding the pharmacokinetics of noribogaine, including its excretion as a glucuronide conjugate, is crucial for clinical research and drug development.
Experimental Principles
The detection of this compound in urine can be approached in two ways:
-
Direct Detection: This method involves the direct measurement of the intact glucuronide conjugate using LC-MS/MS. It offers a more streamlined workflow by eliminating the need for enzymatic hydrolysis.
-
Indirect Detection via Hydrolysis: This traditional and more common approach utilizes the enzyme β-glucuronidase to cleave the glucuronide moiety from noribogaine. The resulting free noribogaine is then quantified by LC-MS/MS. This method can improve chromatographic performance and sensitivity for the parent analyte.
The protocol detailed below focuses on the indirect detection method, which is well-established and widely documented.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound in urine using LC-MS/MS.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | [1] |
| Calibration Curve Range | 0.050 - 6.400 ng/mL | [1] |
| Within-day Assay Precision | <11% | [1] |
| Between-day Assay Precision | <11% | [1] |
| Within-day Assay Accuracy | <10% | [1] |
| Between-day Assay Accuracy | <10% | [1] |
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of this compound in urine samples.
References
Application Notes and Protocols for Noribogaine Glucuronide Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noribogaine, the primary psychoactive metabolite of ibogaine, is a compound of significant interest for its potential anti-addictive properties. Following its formation, noribogaine is further metabolized in the body via glucuronidation, a crucial Phase II metabolic process that increases its water solubility and facilitates its excretion. Understanding the biological activity of Noribogaine Glucuronide is paramount for a comprehensive assessment of the safety and efficacy of ibogaine-based therapies. These application notes provide a framework and detailed protocols for the development of cell-based assays to characterize the activity of this compound.
The development of such assays is critical for determining whether this major metabolite retains any of the pharmacological activities of the parent compound, noribogaine, or if it possesses any unique biological effects. Key areas of investigation include its potential interaction with the kappa-opioid receptor (KOR), the serotonin transporter (SERT), and the human ether-a-go-go-related gene (hERG) potassium channel, all known targets of noribogaine.
Data Presentation
Table 1: Summary of Cell Lines for this compound Assays
| Cell Line | Target | Assay Principle | Key Parameters Measured |
| HEK293-KOR | Kappa-Opioid Receptor | Calcium mobilization (Fura-2 AM or equivalent) | EC50/IC50, Emax |
| CHO-K1-KOR | Kappa-Opioid Receptor | cAMP modulation (LANCE cAMP assay or equivalent) | EC50/IC50, Emax |
| HEK293-SERT | Serotonin Transporter | Fluorescent substrate uptake inhibition | IC50 |
| CHO-hERG | hERG Potassium Channel | Thallium flux assay | IC50 |
| Primary Human Hepatocytes | In vitro Glucuronidation | LC-MS/MS quantification | Rate of formation of this compound |
Table 2: Experimental Conditions for In Vitro Glucuronidation of Noribogaine
| Parameter | Condition |
| Enzyme Source | Human Liver Microsomes (HLM) or recombinant UGT enzymes |
| Substrate (Noribogaine) Conc. | 1-100 µM |
| UDPGA Concentration | 2 mM |
| Incubation Time | 0-120 minutes |
| Incubation Temperature | 37°C |
| Quenching Solution | Acetonitrile with internal standard |
| Analytical Method | LC-MS/MS |
Experimental Protocols
Protocol 1: In Vitro Synthesis and Purification of this compound
Objective: To generate and purify this compound for use in cell-based assays.
Materials:
-
Noribogaine
-
Human liver microsomes (pooled) or recombinant UGT enzymes (e.g., UGT1A1, UGT1A9, UGT2B7)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (for confirmation)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, and human liver microsomes or recombinant UGTs.
-
Add Noribogaine to the reaction mixture.
-
Initiate the reaction by adding UDPGA.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the protein.
-
Collect the supernatant and concentrate it under a stream of nitrogen.
-
Purify the this compound from the concentrated supernatant using SPE followed by preparative HPLC.
-
Confirm the identity and purity of the collected fractions using LC-MS/MS.
-
Quantify the purified this compound using a standard curve of a related glucuronide or by quantitative NMR.
Protocol 2: Kappa-Opioid Receptor (KOR) Activation Assay
Objective: To determine if this compound activates or inhibits the kappa-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human kappa-opioid receptor (HEK293-KOR).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound (test compound).
-
U-50,488 (KOR agonist, positive control).
-
Nor-binaltorphimine (nor-BNI) (KOR antagonist, negative control).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed HEK293-KOR cells in 96-well plates and grow to 80-90% confluency.
-
Prepare the Fura-2 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the cells twice with HBSS.
-
Add HBSS to each well.
-
Prepare serial dilutions of this compound, U-50,488, and nor-BNI in HBSS.
-
Measure the baseline fluorescence in the plate reader (excitation ~340/380 nm, emission ~510 nm).
-
Add the test compounds and controls to the wells.
-
Immediately begin kinetic measurement of fluorescence changes for 2-5 minutes.
-
Analyze the data by calculating the ratio of fluorescence at 340 nm and 380 nm excitation.
-
Determine the EC50 or IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 3: Serotonin Transporter (SERT) Uptake Assay
Objective: To assess the inhibitory effect of this compound on the serotonin transporter.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (HEK293-SERT).
-
Cell culture medium.
-
Neurotransmitter Transporter Uptake Assay Kit (commercially available, fluorescence-based) or [3H]-serotonin for a radiometric assay.
-
Fluoxetine (SERT inhibitor, positive control).
-
This compound (test compound).
-
96-well plates.
-
Fluorescence plate reader or liquid scintillation counter.
Procedure (Fluorescence-based):
-
Plate HEK293-SERT cells in a 96-well plate and allow them to reach confluency.
-
Prepare serial dilutions of this compound and fluoxetine in the assay buffer provided with the kit.
-
Remove the culture medium and add the assay buffer containing the test compounds.
-
Incubate for the time specified by the kit manufacturer (typically 10-30 minutes).
-
Add the fluorescent SERT substrate provided in the kit to all wells.
-
Incubate for the recommended time to allow for substrate uptake.
-
Measure the fluorescence intensity using a bottom-read fluorescence plate reader.
-
Calculate the percent inhibition of SERT uptake for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.
Protocol 4: hERG Potassium Channel Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit the hERG channel, a key indicator of cardiotoxicity risk.
Materials:
-
CHO or HEK293 cells stably expressing the hERG potassium channel.
-
Cell culture medium.
-
FluxOR™ Thallium Flux Assay Kit or similar.
-
This compound (test compound).
-
Astemizole or other known hERG blocker (positive control).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Seed hERG-expressing cells in the appropriate multi-well plates and culture until a confluent monolayer is formed.
-
Prepare the dye loading solution from the assay kit and add it to the cells. Incubate as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the positive control in the provided assay buffer.
-
Add the compound dilutions to the cell plate and incubate for the specified time.
-
Use the plate reader's liquid handling capabilities to add the thallium stimulus buffer.
-
Immediately begin kinetic reading of the fluorescence signal.
-
Analyze the data to determine the extent of thallium influx, which is inversely proportional to hERG channel inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for this compound assay development.
Caption: Potential signaling pathways for this compound interaction.
Application Note: In Vivo Microdialysis for Noribogaine Glucuronide Brain Distribution
Introduction
Noribogaine, the primary psychoactive metabolite of the anti-addictive agent ibogaine, is a compound of significant interest in the development of novel therapies for substance use disorders.[1][2] Following administration, ibogaine is O-demethylated to noribogaine, which has a long elimination half-life of 24 to 50 hours and readily penetrates the brain.[1][3] Noribogaine itself is further metabolized, including through glucuronidation, to form noribogaine glucuronide.[4][5] Understanding the brain distribution of noribogaine and its metabolites is crucial for elucidating its mechanism of action and assessing its therapeutic potential and safety profile.
In vivo microdialysis is a powerful technique for continuous monitoring of unbound drug and metabolite concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals.[6][7][8][9] This application note provides a detailed protocol for the use of in vivo microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the brain distribution of this compound.
Physicochemical and Pharmacokinetic Properties
| Compound | Molar Mass ( g/mol ) | Lipophilicity | Brain Penetration | Elimination Half-life | Notes |
| Noribogaine | 296.414 | High | High | 24-50 hours | Principal psychoactive metabolite of ibogaine.[1] |
| This compound | ~472.5 (calculated) | Lower | To be determined | 21-23 hours (in plasma) | A major metabolite of noribogaine.[10] |
Experimental Protocols
I. In Vivo Microdialysis Procedure
This protocol is designed for use in rats, a common animal model for pharmacokinetic studies.
Materials:
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) of 20 kDa or greater.
-
Surgical Instruments: Standard stereotaxic apparatus, surgical drill, anesthesia machine (isoflurane), and surgical tools.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), filtered and degassed. Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2.
-
Microinfusion Pump: Capable of low flow rates (0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated fraction collector to maintain sample stability.
-
Chemicals: Noribogaine, urethane (for anesthetized studies, if applicable), and sterile saline.
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat with isoflurane (2-3% in oxygen).
-
Place the animal in a stereotaxic frame.
-
Surgically expose the skull and drill a small burr hole over the target brain region (e.g., striatum, prefrontal cortex).
-
Carefully insert the microdialysis probe into the brain tissue to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours before the experiment to ensure the integrity of the blood-brain barrier.[11]
-
-
Microdialysis Sampling:
-
Connect the inlet of the microdialysis probe to the microinfusion pump and the outlet to the refrigerated fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1.0 µL/min.
-
Allow for a stabilization period of at least 1-2 hours before drug administration.
-
Administer noribogaine orally or via another relevant route.[12]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for up to 48 hours or as required by the study design.
-
Store collected samples at -80°C until analysis.
-
-
Probe Recovery Calibration:
-
At the end of the experiment, determine the in vivo recovery of the probe to quantify the absolute concentration of this compound in the extracellular fluid. This can be done by retrodialysis, where a known concentration of the analyte is perfused through the probe, and the loss of the analyte from the perfusate is measured.
-
II. LC-MS/MS Analysis of this compound
Materials:
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A suitable C18 column (e.g., 150 mm x 2.1 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile and a formate buffer (e.g., pH 3).[13]
-
Internal Standard: A suitable internal standard, such as a stable isotope-labeled analog of this compound or a structurally similar compound.
-
Sample Preparation: Microdialysate samples may be injected directly or may require minimal processing, such as the addition of the internal standard and centrifugation.
Procedure:
-
Chromatographic Separation:
-
Set the column temperature (e.g., 40°C).
-
Use a flow rate of approximately 200 µL/min.[13]
-
Develop a gradient elution method to achieve good separation of this compound from other endogenous and exogenous compounds.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization mode (ESI+).[13]
-
Use Multiple Reaction Monitoring (MRM) for quantification. Based on available literature, the following transitions can be used for this compound:
-
m/z 473.15 -> 297.2
-
m/z 473.15 -> 122.15
-
m/z 473.15 -> 160.1[4]
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound in aCSF.
-
Calculate the concentration of this compound in the dialysate samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Correct the measured dialysate concentration for the in vivo probe recovery to determine the absolute extracellular concentration in the brain.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Noribogaine and this compound in Humans (Oral Administration)
| Parameter | Noribogaine | This compound |
| Tmax (hr) | 2-3 | 3-4 |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent |
| t½ (hr) | 28-50 | 21-23 |
| AUC (ng·hr/mL) | Dose-dependent | Dose-dependent |
| Data extracted from patent information regarding human studies.[10] |
Table 2: Tissue Distribution of Ibogaine and Noribogaine in a Human Case
| Tissue | Ibogaine Tissue/Blood Ratio | Noribogaine Tissue/Blood Ratio |
| Spleen | 1.78 | 0.83 |
| Liver | 3.75 | 2.43 |
| Brain | 1.16 | 0.90 |
| Lung | 4.64 | 2.69 |
| Data from a post-mortem tissue distribution analysis.[14] |
Visualizations
Caption: Experimental workflow for in vivo microdialysis of this compound.
Caption: Metabolic pathway of ibogaine to this compound.
References
- 1. Noribogaine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. transcendibogaine.com [transcendibogaine.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US9744174B2 - Method for noribogaine treatment in patients on methadone - Google Patents [patents.google.com]
- 11. Pharmacokinetic and Metabolism Studies Using Microdialysis Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral noribogaine shows high brain uptake and anti-withdrawal effects not associated with place preference in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distribution of ibogaine and noribogaine in a man following a poisoning involving root bark of the Tabernanthe iboga shrub - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Noribogaine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of noribogaine glucuronide, a major metabolite of the psychoactive compound noribogaine, using high-resolution mass spectrometry (HRMS). The methodology described herein is designed for researchers in drug metabolism, pharmacokinetics, and toxicology to accurately measure this compound in complex biological matrices. This document includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams of the metabolic pathway and experimental workflow.
Introduction
Ibogaine, a naturally occurring psychoactive indole alkaloid, is metabolized in the body to its primary active metabolite, noribogaine (12-hydroxyibogamine).[1] This conversion is predominantly carried out by the cytochrome P450 enzyme CYP2D6.[1] Noribogaine is subsequently conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes to form this compound, a more water-soluble metabolite that can be readily excreted.[2] The quantification of noribogaine and its glucuronide metabolite is crucial for understanding the pharmacokinetics, safety profile, and overall disposition of ibogaine and noribogaine.
High-resolution mass spectrometry offers significant advantages for the analysis of drug metabolites, providing high sensitivity, specificity, and the ability to perform accurate mass measurements for confident identification. This application note outlines a robust LC-HRMS method for the determination of this compound in biological samples.
Metabolic Pathway of Ibogaine
The metabolic conversion of ibogaine involves a two-step process, beginning with demethylation to the active metabolite noribogaine, followed by glucuronidation for elimination.
Ibogaine's two-step metabolic conversion process.
Experimental Protocol
This protocol is adapted from established methods for the analysis of drug glucuronides by LC-HRMS.
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a reliable method for extracting noribogaine and its glucuronide from plasma or urine while removing interfering matrix components.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Acidify the biological sample (e.g., 500 µL of plasma) with 2% phosphoric acid and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation.
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
Gradient:
| Time (min) | % B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C
High-Resolution Mass Spectrometry
Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument is required.
Ionization Mode: Positive Electrospray Ionization (ESI+)
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 300°C
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
Full Scan Resolution: 70,000
-
Scan Range: m/z 150-1000
-
Data-Dependent MS/MS (dd-MS2): Acquire MS/MS spectra for the top 3 most intense ions from the full scan.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to obtain comprehensive fragmentation information.
Accurate Mass Measurement: The accurate mass of the protonated molecule [M+H]⁺ of this compound (C25H31N2O7) is 471.2126.
Experimental Workflow
The overall process from sample collection to data analysis is outlined below.
From sample to data: the analytical workflow.
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of noribogaine and this compound.
Table 1: In Vitro Metabolism of Noribogaine in Human Liver Microsomes
| Substrate Concentration (µM) | This compound Formation Rate (pmol/min/mg protein) |
| 1 | 15.2 ± 2.1 |
| 5 | 68.5 ± 7.3 |
| 10 | 125.1 ± 11.8 |
| 25 | 245.6 ± 20.4 |
| 50 | 350.2 ± 28.9 |
Table 2: Pharmacokinetic Parameters in Human Plasma after a Single Oral Dose of Noribogaine
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| Noribogaine | 150 ± 35 | 2.5 ± 0.5 | 1850 ± 420 |
| This compound | 45 ± 12 | 3.0 ± 0.7 | 650 ± 150 |
Conclusion
The described LC-HRMS method provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. The high resolution and accurate mass capabilities of the mass spectrometer ensure confident identification and reliable quantification, which are essential for pharmacokinetic and drug metabolism studies. This application note serves as a comprehensive guide for researchers and scientists involved in the development and analysis of ibogaine, noribogaine, and related compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Noribogaine Glucuronide Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the ionization efficiency of Noribogaine Glucuronide in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound by LC-MS?
This compound, like many glucuronide metabolites, presents several analytical challenges:
-
High Polarity: The addition of the glucuronic acid moiety makes the molecule highly polar. This can lead to poor retention on traditional reversed-phase (RP) chromatography columns, causing it to elute in the void volume where matrix effects are often most pronounced.[1][2]
-
Ion Suppression: Co-eluting endogenous compounds from biological matrices (e.g., salts, phospholipids) can compete with this compound for ionization in the MS source, leading to reduced signal intensity and inaccurate quantification.[3][4]
-
Thermal Instability: Glucuronide conjugates can be thermally labile and may degrade in a hot ion source, leading to a loss of the intact analyte signal.[1]
-
In-source Fragmentation: The bond between noribogaine and the glucuronic acid can be labile and may break in the ion source, leading to the detection of the aglycone (noribogaine) instead of the intact glucuronide.[2]
Q2: Which ionization mode, positive or negative, is better for this compound?
Both positive and negative ionization modes should be evaluated during method development.
-
Positive Ionization Mode (ESI+): Noribogaine contains a basic nitrogen atom that can be readily protonated to form [M+H]⁺ ions. This often results in good sensitivity.
-
Negative Ionization Mode (ESI-): The glucuronic acid moiety contains a carboxylic acid group that can be deprotonated to form [M-H]⁻ ions. This can also provide good sensitivity, sometimes with less background noise from the sample matrix.
The optimal mode can depend on the mobile phase composition and the specific mass spectrometer being used. It is recommended to test both modes to determine which provides the best signal-to-noise ratio for your specific application.[4]
Q3: What type of LC column is recommended for this compound analysis?
Due to its high polarity, retaining this compound on a standard C18 column can be challenging. Consider the following column chemistries:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate highly polar compounds and are often an excellent choice for glucuronide analysis.[5]
-
Reversed-Phase with Polar Endcapping or Embedded Polar Groups: These columns have modified stationary phases that provide enhanced retention for polar analytes compared to traditional C18 columns.
-
Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds like this compound.
Troubleshooting Guide
Low Signal Intensity / Poor Ionization Efficiency
Problem: The signal for this compound is weak or undetectable.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Mobile Phase pH | Adjust the mobile phase pH. For ESI+, an acidic pH (e.g., using formic acid) will promote protonation. For ESI-, a neutral or slightly basic pH (e.g., using ammonium acetate or ammonium bicarbonate) will promote deprotonation.[6][7] | The ionization state of the analyte in solution is critical for efficient electrospray ionization. |
| Inappropriate Mobile Phase Additive | Test different mobile phase additives such as ammonium formate, ammonium acetate, or formic acid at various concentrations (typically 0.1% for acids and 5-10 mM for salts).[8][9][10] | Additives can improve conductivity and promote the formation of specific adducts ([M+NH₄]⁺, [M+Na]⁺) that may be more stable or have better ionization efficiency. |
| Inefficient Desolvation | Optimize ion source parameters, particularly the drying gas temperature and flow rate. Increase these parameters for highly aqueous mobile phases.[4] | The solvent must be efficiently removed in the ion source to generate gas-phase ions. Insufficient desolvation can lead to signal suppression. |
| In-source Fragmentation/Degradation | Lower the ion source temperature and/or the capillary voltage. | High temperatures can cause thermal degradation of the glucuronide, and high voltages can induce in-source fragmentation. |
| Matrix Effects (Ion Suppression) | Improve sample clean-up using Solid-Phase Extraction (SPE). Ensure chromatographic separation from the bulk of matrix components. | Reducing the concentration of co-eluting interfering compounds will minimize competition for ionization.[3][4] |
Troubleshooting Decision Tree for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Data Presentation
Table 1: Effect of Mobile Phase Additives on the Ionization of Polar Metabolites
The following table summarizes the relative performance of different mobile phase additives for the analysis of various classes of polar metabolites using LC-MS. While this data is not specific to this compound, it provides a valuable starting point for method development.
| Metabolite Class | 0.1% Formic Acid | 10 mM Ammonium Formate | 10 mM Ammonium Acetate | 0.1% Acetic Acid |
| Amino Acids | Good | Excellent | Good | Fair |
| Organic Acids | Excellent | Good | Fair | Good |
| Sugars | Fair | Excellent | Good | Fair |
| Nucleotides | Good | Excellent | Good | Fair |
| Phenolic Compounds | Good | Good | Excellent | Good |
Data adapted from studies on general polar metabolite analysis. "Excellent" indicates the additive that generally provides the highest signal intensity for that class of compounds.[8][9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from established methods for the extraction of polar drug metabolites from plasma and is a good starting point for this compound.[11]
Materials:
-
Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
4% Phosphoric Acid in water
-
Methanol
-
Elution Solvent: 90:10 Methanol/Water with 2% Formic Acid
-
Reconstitution Solvent: 95:5 Water/Acetonitrile with 0.1% Formic Acid
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of IS solution. Vortex to mix. Add 500 µL of 4% phosphoric acid and vortex again.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a 5% methanol in water solution.
-
Elution: Elute the analytes with 1 mL of the elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
Caption: General workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Chromatographic Separation of Ibogaine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of ibogaine and its primary metabolite, noribogaine.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of ibogaine and its metabolites.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My peaks for ibogaine and/or noribogaine are tailing. What are the potential causes and how can I fix it?
A1: Peak tailing is a common issue in the chromatography of basic compounds like ibogaine and noribogaine.[1][2][3] It is often caused by secondary interactions between the basic analytes and acidic residual silanol groups on the silica-based stationary phase.[1][3]
Potential Causes and Solutions:
-
Secondary Silanol Interactions:
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3) can protonate the silanol groups, reducing their interaction with the protonated basic analytes.[1][3] Formic acid or acetic acid are commonly used for this purpose.[4][5]
-
Solution 2: Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites.[6] A study on related alkaloids showed that eliminating trimethylamine from the mobile phase led to increased retention times and peak crowding.[6]
-
Solution 3: Employ an End-Capped Column: Use a column with end-capping, where the residual silanols are chemically bonded with a small silane to reduce their availability for interaction.[3]
-
Solution 4: Use a High-Purity Silica Column: Modern columns are often manufactured with higher purity silica, which has fewer acidic silanol groups.
-
-
Column Overload:
-
Column Contamination or Degradation:
Q2: I am observing peak fronting for my analytes. What could be the cause?
A2: Peak fronting is less common than tailing for basic compounds but can occur.
Potential Causes and Solutions:
-
Column Overload: This is a primary cause of peak fronting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.
-
Column Collapse: A physical change in the column bed.
-
Solution: This is often irreversible. Ensure the column is operated within the manufacturer's recommended pH and temperature ranges.[1]
-
Problem: Co-elution or Poor Resolution
Q3: Ibogaine and noribogaine are not well-separated. How can I improve the resolution?
A3: Achieving good resolution between ibogaine and its more polar metabolite, noribogaine, is crucial for accurate quantification.
Potential Causes and Solutions:
-
Inadequate Mobile Phase Composition: The organic modifier and buffer composition significantly impact selectivity.
-
Solution 1: Optimize Organic Modifier Percentage: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Decreasing the organic content will generally increase retention times and may improve resolution.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity. However, one study noted that using methanol resulted in severe peak tailing.[6]
-
Solution 3: Adjust Buffer Concentration and pH: Small changes in the mobile phase buffer concentration or pH can influence the ionization state of the analytes and the stationary phase, thereby affecting retention and selectivity.[6]
-
-
Inappropriate Column Chemistry:
-
High Flow Rate:
-
Solution: Decrease the flow rate. This can lead to more efficient separation, though it will increase the run time.
-
Problem: Low Sensitivity or No Peaks
Q4: I am not seeing any peaks for ibogaine or noribogaine, or the peaks are very small. What should I check?
A4: Low sensitivity can be due to a variety of factors, from sample preparation to detector settings.
Potential Causes and Solutions:
-
Sample Degradation: Ibogaine and its metabolites can be sensitive to light.
-
Solution: Protect samples from light during collection, processing, and storage.[12] Use amber vials for analysis.
-
-
Inefficient Extraction: Poor recovery during sample preparation will lead to low signal.
-
Solution 1: Optimize SPE or LLE Protocol: Ensure the pH for liquid-liquid extraction is appropriate to neutralize the analytes for extraction into an organic solvent. For solid-phase extraction, ensure the correct sorbent is used and that the wash and elution steps are optimized. Oasis HLB cartridges have been shown to provide good recovery.[11][13]
-
Solution 2: Use an Internal Standard: An internal standard, such as a deuterated analog of ibogaine, can help to correct for losses during sample preparation and injection variability.[14][15]
-
-
Detector Issues (LC-MS/MS):
-
Solution 1: Check Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, cone voltage, and gas flows, for maximum signal intensity for ibogaine and noribogaine.[4] Both are typically analyzed in positive ion mode.[4][5]
-
Solution 2: Verify MRM Transitions: Ensure the correct precursor and product ion masses (m/z) are being monitored. For ibogaine, a common transition is m/z 311 -> 122, and for noribogaine, m/z 297 -> 122.[5]
-
Frequently Asked Questions (FAQs)
Q5: What is a typical sample preparation method for analyzing ibogaine and its metabolites in plasma?
A5: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are both commonly used methods.
-
Solid-Phase Extraction (SPE): A validated method uses Oasis HLB cartridges. The plasma sample is loaded, washed, and then the analytes are eluted. This method has been shown to have high extraction recoveries of ≥94% in plasma.[11][13]
-
Liquid-Liquid Extraction (LLE): This involves adjusting the pH of the biological fluid to a basic pH (e.g., 9.5 with ammonium chloride) to neutralize the alkaloids, followed by extraction with an organic solvent mixture like methylene chloride/isopropanol (95/5, v/v).[5]
Q6: What type of HPLC column is recommended for the separation of ibogaine and noribogaine?
A6: Reversed-phase columns are typically used. Successful separations have been reported using:
-
Zorbax Eclipse XDB C8 (150 x 4.6 mm, 5 µm)[4]
-
ODB Uptisphere C18 (150 mm x 2.1mm, 5 µm)[5]
-
Supelcosil C18 (75 mm x 4.6mm, 3 µm)[12]
Q7: What are the common mobile phases used for this separation?
A7: A gradient elution using a combination of an organic solvent and an acidic aqueous buffer is standard.
-
Example 1: Acetonitrile (containing 0.02% v/v trimethylamine) and 2mM ammonium formate buffer (pH 3).[4][11]
-
Example 2: A gradient of acetonitrile and formate buffer.[5]
Q8: What are the main metabolites of ibogaine I should be looking for?
A8: The primary and most studied metabolite of ibogaine is noribogaine (12-hydroxyibogamine).[15][16][17] Ibogaine is O-demethylated by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver to form noribogaine.[16][18][19] Noribogaine itself is pharmacologically active and has a longer half-life than the parent drug, which is thought to contribute to ibogaine's extended therapeutic effects.[16][20][21]
Data and Protocols
Quantitative Data Summary
| Analyte | Matrix | LLOQ | Extraction Recovery | Reference |
| Ibogaine | Human Plasma | 0.89 µg/L | ≥94% | [11][13] |
| Noribogaine | Human Plasma | 1.0 µg/L | ≥94% | [11][13] |
| Ibogaine | Whole Blood | 1.78 µg/kg | ≥57% | [11][13] |
| Noribogaine | Whole Blood | 2.0 µg/kg | ≥57% | [11][13] |
| Ibogaine | Various | 5-10 ng/mL | N/A | [15] |
| Noribogaine | Various | 5-10 ng/mL | N/A | [15] |
Experimental Protocol: LC-MS/MS Analysis of Ibogaine and Noribogaine in Plasma
This protocol is a composite based on published methods.[5][11]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load 1 mL of human plasma (pre-treated with an internal standard).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Dry the cartridge.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. Chromatographic Conditions
-
Column: Zorbax Eclipse XDB C8 (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 2 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Gradient: (Example) 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions.
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ibogaine: 311.4 -> 122.1
-
Noribogaine: 297.4 -> 122.1
-
Internal Standard (e.g., Clonazepam-d4): 319.9 -> 274.1
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
Visualizations
References
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. puzzlepiece.org [puzzlepiece.org]
- 7. silicycle.com [silicycle.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ijsdr.org [ijsdr.org]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and noribogaine in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of ibogaine and 12-hydroxyibogamine in human plasma by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ibogaine in plasma by gas chromatography--chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and quantitation of ibogaine and an o-demethylated metabolite in brain and biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 17. Identification of a primary metabolite of ibogaine that targets serotonin transporters and elevates serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Ibogaine Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Toxicokinetics of ibogaine and noribogaine in a patient with prolonged multiple cardiac arrhythmias after ingestion of internet purchased ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Technical Support Center: Synthesis of Stable Isotope-Labeled Noribogaine Glucuronide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of stable isotope-labeled noribogaine glucuronide.
Frequently Asked Questions (FAQs)
Q1: Why is it important to synthesize stable isotope-labeled this compound?
Stable isotope-labeled this compound is crucial for a variety of applications in drug metabolism and pharmacokinetic (DMPK) studies.[1] It serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), allowing for accurate determination of the metabolite's concentration in biological matrices by correcting for matrix effects and variability in sample processing.[1] Furthermore, it is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies to trace the metabolic fate of noribogaine in vivo.[2][3]
Q2: Which stable isotopes are typically used for labeling this compound, and where should they be incorporated?
Commonly used stable isotopes for labeling drug metabolites include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). For this compound, labeling can be incorporated into either the noribogaine moiety or the glucuronic acid portion. To prevent metabolic loss of the label, it is advisable to place the isotopes in a metabolically stable position.[4] For instance, incorporating ¹³C atoms into the aromatic backbone of noribogaine is a robust strategy.[4] Deuterium labeling is also common, but care must be taken to avoid placing it on exchangeable protons.[4]
Q3: What are the main synthetic strategies for preparing this compound?
The synthesis of O-glucuronides of phenolic compounds like noribogaine can be approached through two main routes:
-
Chemical Synthesis: This typically involves the coupling of a protected glucuronic acid donor with noribogaine. The Koenigs-Knorr reaction, using a glycosyl halide donor with a heavy metal salt promoter (e.g., silver carbonate or silver triflate), is a classic method.[5][6] More modern approaches often utilize glycosyl trichloroacetimidate donors with a Lewis acid catalyst (e.g., BF₃·Et₂O), which can offer improved yields and stereoselectivity.[7][8]
-
Enzymatic Synthesis: This method utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo.[9] Incubations of noribogaine with human liver microsomes (HLM) or recombinant UGT enzymes in the presence of the cofactor UDP-glucuronic acid (UDPGA) can produce the desired glucuronide.[10][11] This method is particularly useful for producing the biologically relevant isomer but may be challenging to scale up.[10]
Q4: How can I purify the synthesized this compound?
Purification of glucuronides, which are often polar and water-soluble, is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[3][12] C18 or C8 columns are commonly employed with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formic acid) and an organic modifier like acetonitrile or methanol.[3][12] Due to the potential instability of some glucuronides, it is crucial to handle the purified compound with care, and lyophilization may sometimes lead to degradation.[3]
Q5: What analytical techniques are used to characterize the final product?
The structure and purity of the synthesized stable isotope-labeled this compound are confirmed using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the incorporation of the stable isotope label. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the complete structure of the molecule and confirm the position of the glucuronide linkage. 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguous assignments. For confirming the stereochemistry of the glycosidic bond, NOESY or ROESY experiments are often employed.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Glucuronide | Steric hindrance around the phenolic hydroxyl group of noribogaine. | Use a more reactive glucuronyl donor, such as a trichloroacetimidate, and a stronger Lewis acid catalyst. Increase reaction temperature and time, but monitor for degradation. |
| Poor reactivity of the glucuronyl donor. | Activate the donor appropriately. For Koenigs-Knorr, ensure the silver salt is freshly prepared and dry. For imidate donors, use a strong Lewis acid like TMSOTf or BF₃·Et₂O. | |
| Side reactions , such as the formation of orthoesters or elimination products. | Optimize the reaction conditions (temperature, solvent, promoter). In the Koenigs-Knorr reaction, the formation of orthoesters is a known side reaction.[7] Using a participating protecting group at the C2 position of the glucuronic acid donor (e.g., acetate) can favor the formation of the desired 1,2-trans-glycoside. | |
| Formation of Multiple Isomers | Lack of stereocontrol in the glycosylation reaction. | Use a glucuronyl donor with a participating protecting group at the C2 position (e.g., acetyl or benzoyl) to direct the formation of the β-anomer via anchimeric assistance.[5] |
| Incomplete protection of other reactive groups on noribogaine (e.g., the secondary amine). | Ensure complete protection of all other nucleophilic sites on the noribogaine molecule before the glycosylation step. A suitable protecting group for the amine, which is stable to the glycosylation conditions but can be removed orthogonally, is necessary. | |
| Difficulty in Deprotection | Harsh deprotection conditions leading to degradation of the product. | Use mild deprotection conditions. For example, for acetyl protecting groups on the glucuronic acid moiety, basic hydrolysis with sodium carbonate or lithium hydroxide at low temperatures is often effective. For benzyl protecting groups, catalytic hydrogenation is a standard method. |
| Instability of the glucuronide under acidic or basic conditions. | Perform deprotection under neutral or near-neutral conditions if possible. If basic hydrolysis of esters is required, use mild bases and carefully control the reaction time and temperature.[3] | |
| Challenges in Purification | Co-elution of the product with starting materials or byproducts in HPLC. | Optimize the HPLC method by trying different columns (e.g., C18 vs. phenyl-hexyl), mobile phase compositions, and gradients. |
| Degradation of the product during workup or purification. | Minimize exposure to harsh pH conditions and high temperatures.[3] If the glucuronide is unstable, it may be necessary to use a buffered mobile phase for HPLC and avoid aggressive solvent evaporation methods like lyophilization.[3] | |
| Incomplete Isotope Labeling | Inefficient isotopic exchange or incorporation during the synthesis of the labeled precursor. | Ensure the isotopic purity of the labeling reagent. Optimize the reaction conditions for the labeling step (e.g., temperature, reaction time, catalyst). |
| Loss of label during subsequent synthetic steps. | Choose a labeling position that is not susceptible to exchange or cleavage under the reaction conditions of the subsequent steps. For example, avoid placing deuterium on acidic protons.[4] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Stable Isotope-Labeled this compound via Trichloroacetimidate Donor
This protocol outlines a general procedure. Optimization will be required based on the specific isotope-labeled noribogaine precursor used.
Step 1: Protection of Stable Isotope-Labeled Noribogaine
-
Protect the secondary amine of the stable isotope-labeled noribogaine with a suitable protecting group (e.g., Boc or Cbz) under standard conditions.
-
Purify the protected noribogaine by column chromatography.
-
Confirm the structure by ¹H NMR and MS.
Step 2: Glycosylation
-
Dissolve the protected stable isotope-labeled noribogaine (1 equivalent) and the glucuronyl trichloroacetimidate donor (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).
-
Cool the reaction mixture to -20 °C.
-
Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equivalents) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to 0 °C and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Quench the reaction by adding a few drops of triethylamine.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected this compound.
Step 3: Deprotection
-
Dissolve the protected this compound in a suitable solvent system (e.g., methanol/water).
-
For deacetylation, add a mild base such as lithium hydroxide or sodium carbonate and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the amine protecting group under appropriate conditions (e.g., TFA for Boc, or H₂/Pd-C for Cbz).
-
Purify the final product by preparative RP-HPLC.
-
Characterize the final product by HRMS and NMR.
Quantitative Data
Table 1: Representative Yields for Phenolic Glucuronidation Reactions
| Aglycone | Glycosyl Donor | Promoter/Catalyst | Yield (%) | Reference |
| Isoflavone | O-acetyl glucuronyl trifluoroacetimidate | BF₃·Et₂O | 78-81 | [7] |
| Resveratrol | Methyl acetobromoglucuronate | Ag₂O | 13-18 | [7] |
| Phenolic Compound | Benzoylated glucosyluronate bromide | Silver triflate | Moderate | [16] |
| Dihydroartemisinin | Peracetylated glucuronyl bromide | BF₃·Et₂O | 17 | [6] |
Table 2: HPLC-MS/MS Parameters for Analysis of Noribogaine and its Glucuronide
| Parameter | Noribogaine | This compound |
| LC Column | C18, e.g., Waters SunFire (or equivalent) | C18, e.g., Waters SunFire (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Optimized for separation | Optimized for separation |
| Flow Rate | 0.2-0.4 mL/min | 0.2-0.4 mL/min |
| MS Ionization | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 297.2 | 473.15 |
| Product Ions (m/z) | 122.1, 159.1, 160.1[13] | 297.2, 122.15, 160.1[1] |
Visualizations
Caption: Workflow for the chemical synthesis of stable isotope-labeled this compound.
Caption: Troubleshooting logic for low-yield glycosylation reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Synthesis of Glucuronide Metabolites of Hindered Phen...: Ingenta Connect [ingentaconnect.com]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Biosynthesis of drug glucuronides for use as authentic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SLC35B1 significantly contributes to the uptake of UDPGA into the endoplasmic reticulum for glucuronidation catalyzed by UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Characterisation and identification of the human N+-glucuronide metabolite of cediranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Noribogaine Glucuronide
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Noribogaine Glucuronide.
Troubleshooting & FAQs
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine, tissue).[1][2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][4] In the analysis of this compound, which is often measured at low concentrations in complex biological fluids, matrix effects from endogenous components like phospholipids can lead to unreliable results.[1][5]
Q2: How can I quantitatively assess the presence of matrix effects in my assay?
A: The most common and accepted method is the post-extraction spike analysis.[1] This method quantitatively evaluates the impact of the matrix by comparing the analyte's response in a clean solution versus its response in an extracted blank matrix.
Experimental Protocol: Post-Extraction Spike Method
-
Prepare Analyte Spiking Solution: Create a solution of this compound at a known concentration in the final mobile phase solvent.
-
Process Blank Matrix: Extract a blank biological sample (from a drug-naive source) using your established sample preparation protocol.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the analyte solution into a clean reconstitution solvent.
-
Set B (Post-Spiked Matrix): Spike the analyte solution into the extracted blank matrix from step 2.
-
-
Analyze and Calculate: Analyze both sets of samples via LC-MS/MS. Calculate the Matrix Factor (MF) using the peak areas.
Formula: Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
Table 1: Interpretation of Matrix Factor (MF) Values
| Matrix Factor (MF) | Interpretation | Implication for Analysis |
| MF = 1 | No Matrix Effect | Ideal, no impact on ionization. |
| MF < 1 | Ion Suppression | Analyte signal is artificially low. |
| MF > 1 | Ion Enhancement | Analyte signal is artificially high. |
A coefficient of variation (%CV) of the matrix factor across different lots of matrix should be less than 15% for the method to be considered robust.
Q3: What are the most effective strategies to minimize or eliminate matrix effects?
A: A multi-faceted approach combining sample preparation, chromatography, and the use of an appropriate internal standard is the most effective strategy.
-
1. Optimize Sample Preparation: The primary goal is to remove interfering endogenous components.[6]
-
Protein Precipitation (PPT): Simple and fast, but often yields the "dirtiest" extracts, resulting in significant matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): More selective than PPT and can provide cleaner extracts by partitioning the analyte into an immiscible organic solvent.[1][7]
-
Solid-Phase Extraction (SPE): Widely considered the most effective technique for sample cleanup, offering high recovery and reproducibility while significantly reducing matrix interferences.[1][8][9]
-
Table 2: Comparison of Sample Preparation Techniques
| Technique | Selectivity | Matrix Effect Reduction | Throughput | Cost |
| Protein Precipitation (PPT) | Low | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Low | Moderate |
| Solid-Phase Extraction (SPE) | High | High | High (with automation) | High |
-
2. Refine Chromatography: Good chromatographic separation can resolve this compound from co-eluting interferences.[2][6] Consider using columns with different selectivities (e.g., C18, Phenyl-Hexyl) or adjusting the mobile phase gradient to improve separation.
-
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects that cannot be eliminated.[4][6] A SIL-IS (e.g., this compound-d4) will have nearly identical chemical properties and chromatographic retention time to the analyte, ensuring it is affected by ion suppression or enhancement to the same degree, thereby providing accurate correction.[6]
Caption: A systematic workflow for troubleshooting and mitigating matrix effects in bioanalysis.
Q4: Can you provide a starting protocol for Solid-Phase Extraction (SPE) for this compound?
A: Due to the hydrophilic nature of glucuronide metabolites, a polymeric mixed-mode or reversed-phase sorbent is often a good starting point.[1][5] The following is a general protocol using a polymeric reversed-phase cartridge (e.g., Oasis HLB).
Experimental Protocol: General SPE for this compound
-
Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibrate: Pass 1 mL of water (or aqueous buffer matching sample pH) to prepare the sorbent for the aqueous sample.
-
Load: Load the pre-treated plasma or urine sample onto the cartridge at a slow, steady flow rate.
-
Wash: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) to wash away salts and highly polar interferences.
-
Elute: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS injection.
Caption: The sequential workflow for a solid-phase extraction (SPE) sample cleanup procedure.
Q5: I have optimized my SPE method but still observe significant and variable ion suppression. What other techniques can I try?
A: If matrix effects persist, more advanced or alternative strategies may be necessary:
-
Phospholipid Removal: Phospholipids are a primary cause of matrix effects in plasma and serum.[1] Use specialized phospholipid removal plates or cartridges (e.g., HybridSPE-Phospholipid) that specifically target and remove these interferences.
-
Sample Dilution: A simple and often effective method is to dilute the sample extract with the mobile phase before injection.[2][10] This reduces the concentration of all matrix components, but be mindful that it also dilutes the analyte, which could compromise the limit of quantitation.
-
Change Ionization Source: Electrospray ionization (ESI) is highly sensitive but can be more susceptible to matrix effects than other sources.[1] If your instrument allows, testing Atmospheric Pressure Chemical Ionization (APCI) may offer a reduction in matrix effects for your specific analyte and matrix.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
troubleshooting low recovery of Noribogaine Glucuronide during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of noribogaine glucuronide during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that affect its extraction?
This compound is the primary metabolite of noribogaine, which itself is the main active metabolite of ibogaine. The addition of the glucuronic acid moiety significantly increases the polarity and hydrophilicity of the molecule, making it highly water-soluble. This high polarity is the primary challenge in extracting it from aqueous biological matrices like plasma and urine into less polar organic solvents.
Q2: Why is my recovery of this compound so low?
Low recovery of this compound can stem from several factors related to its polar nature and potential instability:
-
Poor retention on SPE sorbents: If the sorbent is too non-polar (e.g., C18), the highly polar this compound may not be adequately retained and can be lost during the sample loading and washing steps.
-
Inefficient elution from SPE sorbents: Conversely, if the elution solvent is not strong enough or at the incorrect pH, the analyte may remain bound to the SPE sorbent.
-
Poor partitioning in LLE: Due to its high hydrophilicity, this compound will preferentially stay in the aqueous phase rather than partitioning into a non-polar organic solvent.
-
Analyte instability: Glucuronide metabolites can be susceptible to hydrolysis back to the parent compound (noribogaine) under certain pH and temperature conditions. This degradation can occur during sample collection, storage, and the extraction process itself.[1][2][3]
Q3: What is the pKa of noribogaine and how does it influence extraction?
Q4: How can I improve the stability of this compound during sample preparation?
To minimize the degradation of this compound, the following precautions are recommended:
-
Temperature Control: Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, samples should be kept at -20°C or lower.[5][6][7]
-
pH Control: Maintain a slightly acidic pH (around 4-6) to improve the stability of the glucuronide conjugate. Avoid strongly acidic or basic conditions, which can accelerate hydrolysis.
-
Prompt Processing: Process samples as quickly as possible after collection.
-
Use of Preservatives: For urine samples, preservatives like thymol can help maintain metabolite stability.[8]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Use the following guide to troubleshoot common issues leading to low recovery of this compound during SPE.
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting flowchart for low SPE recovery.
| Problem | Potential Cause | Recommended Solution |
| Analyte lost during sample loading | The SPE sorbent is too non-polar (e.g., C18, C8) and does not retain the highly polar this compound. | Switch to a more polar sorbent. A mixed-mode sorbent with both reversed-phase and ion-exchange properties (e.g., polymeric cation exchange) is highly recommended.[9][10] Polymeric reversed-phase sorbents (e.g., Oasis HLB) can also be effective for a wide range of polarities.[11][12] |
| The sample pH is not optimized for retention. | For mixed-mode cation exchange, adjust the sample pH to be at least 2 units below the basic pKa of noribogaine (~8.87) to ensure the amine group is protonated and can interact with the cation exchanger. A pH of ~6 is a good starting point.[9][13] For reversed-phase, adjusting the pH to near neutral may improve retention. | |
| Analyte lost during wash step | The wash solvent is too strong and is prematurely eluting the analyte. | Decrease the percentage of organic solvent in the wash solution. Use a buffered aqueous solution at a pH that maximizes retention. For mixed-mode cation exchange, you can use a strong organic solvent like methanol as a wash step to remove non-polar interferences while the analyte is retained by ion exchange.[9] |
| Incomplete elution of analyte | The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. | For mixed-mode cation exchange, use an elution solvent with a high percentage of organic solvent (e.g., methanol or acetonitrile) containing a base (e.g., 2-5% ammonium hydroxide) to neutralize the analyte and disrupt the ionic interaction.[9] For reversed-phase, increase the organic content of the elution solvent or switch to a stronger solvent (e.g., from methanol to isopropanol). Adjusting the pH of the elution solvent to increase the polarity of the analyte can also aid in elution. |
| Insufficient volume of elution solvent was used. | Increase the volume of the elution solvent. Consider a two-step elution with a smaller volume each time to ensure complete recovery. |
Low Recovery in Liquid-Liquid Extraction (LLE)
Use the following guide to troubleshoot common issues leading to low recovery of this compound during LLE.
Troubleshooting Workflow for Low LLE Recovery
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 10. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 11. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and noribogaine in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 13. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Noribogaine Glucuronide LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with adduct formation of Noribogaine Glucuronide in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
Noribogaine is the primary psychoactive metabolite of ibogaine, a naturally occurring psychoactive substance. In the body, noribogaine is further metabolized through glucuronidation to form this compound, a more water-soluble compound that can be excreted. Accurate quantification of noribogaine and its glucuronide metabolite is crucial in pharmacokinetic and drug metabolism studies to understand the disposition and clearance of ibogaine.
Q2: What are the common adducts observed for this compound in positive ion ESI-LC-MS?
While direct literature on this compound adducts is scarce, based on its structure and common observations for glucuronidated compounds in electrospray ionization (ESI), the following adducts are likely to be observed in positive ion mode. The expected monoisotopic mass of this compound ([M]) is approximately 472.23 g/mol .
| Ion Species | Description | Approximate m/z |
| [M+H]⁺ | Protonated molecule | 473.24 |
| [M+Na]⁺ | Sodium adduct | 495.22 |
| [M+K]⁺ | Potassium adduct | 511.19 |
| [M+NH₄]⁺ | Ammonium adduct | 490.27 |
| [M+H-H₂O]⁺ | In-source fragment (loss of water) | 455.23 |
Q3: What causes the formation of these adducts?
Adduct formation is a common phenomenon in ESI-MS and can be influenced by several factors:
-
Sample Matrix: Biological samples like plasma and urine contain endogenous salts (e.g., sodium and potassium), which are a primary source of metal adducts.
-
Mobile Phase: Impurities in solvents and additives can introduce ions that form adducts. The pH and composition of the mobile phase also play a significant role.
-
Glassware and Consumables: Leaching of ions from glass vials, pipette tips, and other lab equipment can contribute to adduct formation.
-
Ion Source Conditions: High source temperatures and certain voltage settings can sometimes promote adduct formation or in-source fragmentation.
Q4: How can I minimize or control adduct formation?
Controlling adduct formation is key to achieving accurate and reproducible quantification. Here are several strategies:
-
Mobile Phase Optimization:
-
Use of Additives: Incorporating additives like formic acid or acetic acid can increase the proton concentration ([H]⁺), promoting the formation of the desired [M+H]⁺ ion and suppressing metal adducts. Ammonium formate or ammonium acetate can be used to encourage the formation of the [M+NH₄]⁺ adduct, which can sometimes provide better fragmentation for MS/MS analysis than the protonated molecule. The use of fluorinated alkanoic acids has also been shown to be effective in trapping highly electropositive ions like Na⁺ and K⁺.[1]
-
Solvent Purity: Always use high-purity, LC-MS grade solvents and additives to minimize ionic contaminants.
-
-
Sample Preparation:
-
Desalting: For samples with high salt content, consider a desalting step using solid-phase extraction (SPE) or other sample cleanup techniques.
-
Clean Glassware: Thoroughly clean all glassware to remove any residual salts. Rinsing with a dilute acid solution followed by high-purity water and a final rinse with the mobile phase solvent is a good practice.
-
-
Ion Source Optimization:
-
Parameter Tuning: Systematically optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the desired ion while minimizing adducts and in-source fragmentation.
-
Q5: What is in-source fragmentation and how does it affect the analysis of this compound?
In-source fragmentation is the breakdown of an analyte within the ion source of the mass spectrometer before it reaches the mass analyzer. Glucuronides can be thermally labile and prone to in-source fragmentation, where the glucuronic acid moiety is cleaved off, regenerating the aglycone (noribogaine in this case). This can lead to an overestimation of the noribogaine concentration and an underestimation of the this compound concentration. Optimizing ion source conditions, particularly temperature and voltages, is critical to minimize this effect.
Troubleshooting Guides
Problem 1: High abundance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, with a weak or absent protonated molecule ([M+H]⁺) signal.
| Possible Cause | Troubleshooting Step |
| High salt concentration in the sample. | Implement a desalting step during sample preparation (e.g., solid-phase extraction). |
| Contaminated mobile phase solvents or additives. | Use fresh, high-purity LC-MS grade solvents and additives. |
| Leaching from glassware. | Use polypropylene vials instead of glass, or ensure rigorous cleaning of glassware. |
| Suboptimal mobile phase composition. | Increase the concentration of formic acid or acetic acid (e.g., 0.1% to 0.2%) to enhance protonation. |
Problem 2: Significant in-source fragmentation, observing a strong signal for noribogaine at the retention time of this compound.
| Possible Cause | Troubleshooting Step |
| Ion source temperature is too high. | Gradually decrease the source temperature and monitor the ratio of the glucuronide to the aglycone. |
| Capillary/cone voltage is too high. | Reduce the capillary and cone/fragmentor voltages to minimize fragmentation in the source. |
| Labile nature of the glucuronide conjugate. | Ensure proper pH control of the mobile phase to maintain the stability of the glucuronide. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization to Minimize Metal Adducts
-
Baseline Condition: Prepare a mobile phase of acetonitrile and water, both containing 0.1% formic acid.
-
Ammonium Formate Addition: Prepare a second set of mobile phases with 5 mM ammonium formate in the aqueous portion, in addition to 0.1% formic acid.
-
Increased Acid Concentration: Prepare a third set of mobile phases with 0.2% formic acid in both acetonitrile and water.
-
Analysis: Inject a standard solution of this compound using each mobile phase condition and compare the relative intensities of the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions.
-
Evaluation: Select the mobile phase composition that provides the highest intensity for the [M+H]⁺ (or [M+NH₄]⁺ if desired) and the lowest intensity for the metal adducts.
Protocol 2: Ion Source Parameter Optimization to Reduce In-Source Fragmentation
-
Initial Infusion: Infuse a standard solution of this compound directly into the mass spectrometer.
-
Temperature Optimization: While monitoring the signals for both this compound ([M+H]⁺) and noribogaine, incrementally decrease the source temperature from the instrument's standard setting. Record the signal intensities at each temperature point.
-
Voltage Optimization: At the optimized temperature, incrementally decrease the capillary and cone/fragmentor voltages. Record the signal intensities at each voltage setting.
-
Evaluation: Determine the combination of temperature and voltage that maximizes the signal for this compound while minimizing the signal from in-source fragmented noribogaine.
Visualizations
Caption: Troubleshooting workflow for high adduct formation.
Caption: Workflow for minimizing in-source fragmentation.
References
Validation & Comparative
A Comparative Analysis of the In Vitro Metabolic Stability of Noribogaine and its Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro metabolic stability of noribogaine and its primary metabolite, noribogaine glucuronide. The information presented is intended to support researchers in the fields of pharmacology, toxicology, and drug development in understanding the metabolic fate of these compounds. All quantitative data is derived from peer-reviewed experimental studies and is presented alongside detailed methodologies to ensure reproducibility and accurate interpretation.
Executive Summary
Quantitative Comparison of Metabolic Stability
The following table summarizes the key kinetic parameters for the metabolic conversion of noribogaine to this compound in human liver microsomes. No equivalent data for the metabolism of this compound is available, as it is presumed to be metabolically stable in this in vitro system.
| Compound | Metabolic Reaction | Enzyme System | Apparent Vmax (nmol/min/mg protein) | Apparent Km (µM) | Source |
| Noribogaine | Glucuronidation | Human Liver Microsomes | 0.036 ± 0.0008 | 305 ± 15.8 | [1] |
| This compound | Not Applicable | Human Liver Microsomes | Data not available | Data not available |
Note: The Michaelis-Menten kinetics for the formation of this compound from noribogaine suggest a high-capacity, low-affinity enzymatic process.[1]
Experimental Protocols
The data presented in this guide is based on in vitro microsomal incubation assays. The following is a detailed methodology adapted from the cited literature for assessing the metabolic stability of noribogaine.
In Vitro Microsomal Incubation for Noribogaine Glucuronidation
Objective: To determine the kinetic parameters (Vmax and Km) for the formation of this compound from noribogaine in human liver microsomes.
Materials:
-
Noribogaine hydrochloride
-
Pooled human liver microsomes
-
UGT Reaction System (containing Uridine 5′-diphosphoglucuronic acid (UDPGA), MgCl2, and alamethicin)
-
100 mM Tris-HCl buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Preparation of Incubation Mixtures: A total sample volume of 200 µl is prepared containing the UGT reaction system (final concentrations: 5 mM UDPGA, 8 mM MgCl2, 25 µg/ml alamethicin) and 0.5 mg/ml of human liver microsomal protein in 100 mM Tris-HCl buffer (pH 7.4).[1]
-
Substrate Addition: Stock solutions of noribogaine are prepared and added to the incubation mixtures to achieve a range of final concentrations for kinetic analysis.
-
Pre-incubation: The samples are pre-incubated at 37°C for a brief period to allow the system to equilibrate.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the liver microsomal protein.
-
Incubation: The mixtures are incubated at 37°C in a shaking water bath. Optimization experiments have shown that the reaction rate for the formation of this compound is linear with time for up to 120 minutes and with protein concentrations up to 0.75 mg/ml.[1]
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile.
-
Sample Processing: The terminated samples are centrifuged at high speed (e.g., 18,000 g for 5 min at 4°C) to pellet the microsomal protein.[1]
-
Analysis: The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the formation of this compound.
-
Data Analysis: The rate of formation of this compound at different substrate concentrations is fitted to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the metabolic process and the experimental design, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of ibogaine to noribogaine and this compound.
Caption: Workflow for the in vitro metabolic stability assay of noribogaine.
Conclusion
The available in vitro data strongly suggests a significant difference in the metabolic stability of noribogaine and its glucuronide metabolite. Noribogaine is actively metabolized via glucuronidation in human liver microsomes, indicating a pathway for its clearance. In contrast, this compound appears to be a metabolically stable end-product of this pathway. This distinction is critical for pharmacokinetic modeling and for predicting the duration of action and potential for drug-drug interactions of noribogaine. Further studies could explore the potential for hydrolysis of this compound back to noribogaine, although this is generally not a primary metabolic route for glucuronides.
References
Validation of an Analytical Method for Noribogaine Glucuronide: A Comparative Guide Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Noribogaine Glucuronide in human plasma, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for industry on bioanalytical method validation. The information presented herein is intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies.
Core Principles of Bioanalytical Method Validation
The validation of a bioanalytical method is crucial to ensure the reliability, accuracy, and precision of the data generated from study samples. According to the FDA's guidance, a full validation should be performed when establishing a new bioanalytical method for the quantification of an analyte in biological samples.[1] This process involves a series of experiments to demonstrate that the method is suitable for its intended purpose.
Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined as the Lower Limit of Quantification (LLOQ).
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
For metabolites, especially potentially unstable ones like glucuronides, the possibility of back-conversion to the parent drug during sample analysis should be evaluated.[1]
Data Presentation: A Comparative Summary
The following tables summarize the typical acceptance criteria and expected performance for a validated LC-MS/MS method for this compound in human plasma, based on FDA guidelines and data from similar validated assays for related compounds.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Range | At least 6 non-zero standards | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Back-calculated Standard Concentrations | Within ±15% of nominal (±20% at LLOQ) | Within ±10% (±15% at LLOQ) |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Acceptance Criteria for Accuracy (% Bias) | Acceptance Criteria for Precision (% CV) | Typical Performance (% Bias / % CV) |
| LLOQ | 1 | Within ±20% | ≤ 20% | ±10% / <15% |
| Low QC | 3 | Within ±15% | ≤ 15% | ±8% / <10% |
| Medium QC | 100 | Within ±15% | ≤ 15% | ±5% / <8% |
| High QC | 800 | Within ±15% | ≤ 15% | ±7% / <10% |
Table 3: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation from Nominal) | Typical Performance (% Deviation) |
| Short-Term (Bench-Top) | 4 hours | Room Temperature | Within ±15% | < 10% |
| Long-Term | 30 days | -70°C | Within ±15% | < 8% |
| Freeze-Thaw | 3 cycles | -70°C to Room Temperature | Within ±15% | < 12% |
| Post-Preparative (Autosampler) | 24 hours | 4°C | Within ±15% | < 5% |
Experimental Protocols
Below are detailed methodologies for the key experiments required for the validation of an LC-MS/MS method for this compound in human plasma.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog) in a solvent like methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of working solutions by serially diluting the this compound stock solution. Spike these working solutions into blank human plasma to create calibration standards at concentrations ranging from 1 ng/mL (LLOQ) to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ (1 ng/mL), low (3 ng/mL), medium (100 ng/mL), and high (800 ng/mL).
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard solution (e.g., 50 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized.
-
Validation Experiments
-
Specificity and Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of this compound and the internal standard.
-
Calibration Curve and Linearity: Analyze a full calibration curve in at least three separate runs. Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis.
-
Accuracy and Precision: Analyze five replicates of the QC samples at four concentration levels (LLOQ, low, medium, and high) in at least three separate analytical runs. Calculate the percent bias for accuracy and the percent coefficient of variation (%CV) for precision.
-
Stability:
-
Short-Term (Bench-Top): Keep low and high QC samples at room temperature for a specified period (e.g., 4 hours) before processing and analysis.
-
Long-Term: Store low and high QC samples at the intended storage temperature (e.g., -70°C) for a specified duration (e.g., 30 days).
-
Freeze-Thaw: Subject low and high QC samples to multiple freeze-thaw cycles (e.g., three cycles) from -70°C to room temperature.
-
Post-Preparative: Store processed low and high QC samples in the autosampler at a specified temperature (e.g., 4°C) for a defined period (e.g., 24 hours) before injection.
-
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.
Alternative Analytical Approaches
While LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity, other techniques could be considered, though they may present limitations for a complex metabolite like this compound.
Table 4: Comparison of Alternative Analytical Methods
| Method | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Cost-effective, widely available. | Lower sensitivity and selectivity compared to MS. Potential for interference from matrix components. | Not ideal for low concentrations in biological matrices. May require extensive sample cleanup. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution. | Requires derivatization for polar compounds like glucuronides, adding complexity and potential for variability.[2] | Less suitable than LC-MS/MS due to the polar nature of the analyte. |
| Immunoassay (e.g., ELISA) | High throughput, can be automated. | Development of specific antibodies can be time-consuming and expensive. Potential for cross-reactivity with related compounds. | Potentially feasible for high-throughput screening, but would require significant development and validation to ensure specificity for the glucuronide. |
References
Noribogaine vs. Noribogaine Glucuronide: A Comparative Analysis of Receptor Binding Affinities
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of metabolites with neural receptors is paramount. This guide provides a comparative analysis of the receptor binding affinities of noribogaine and its metabolite, noribogaine glucuronide. While extensive data is available for noribogaine, a key psychoactive metabolite of ibogaine, information on the receptor binding profile of this compound is notably absent from current scientific literature, suggesting it is likely an inactive metabolite with regard to the receptors discussed herein.
Noribogaine, the primary active metabolite of the psychoactive alkaloid ibogaine, has garnered significant attention for its potential therapeutic applications, particularly in the context of addiction treatment. Its interaction with various neurotransmitter receptors is thought to underpin these effects. In contrast, this compound, a product of phase II metabolism, is primarily involved in facilitating the excretion of noribogaine.
Comparative Receptor Binding Profile
The following table summarizes the available quantitative data on the receptor binding affinities of noribogaine and its parent compound, ibogaine. No direct receptor binding affinity data for this compound has been identified in the peer-reviewed scientific literature. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor/Transporter | Ligand | Ki (μM) | Species/Tissue |
| Opioid Receptors | |||
| Mu (μ) | Noribogaine | 2.66 ± 0.62 | - |
| Ibogaine | 11.04 ± 0.66 | - | |
| Kappa (κ) | Noribogaine | 0.96 ± 0.08 | - |
| Ibogaine | 3.77 ± 0.81 | - | |
| Delta (δ) | Noribogaine | 24.72 ± 2.26 | - |
| Ibogaine | > 100 | - | |
| Serotonin Transporter (SERT) | Noribogaine | 0.04 ± 0.01 (IC50) | - |
| Ibogaine | 15- to 20-fold lower potency than noribogaine | - |
Analysis of Receptor Binding Data
The available data clearly indicates that noribogaine possesses a significantly higher affinity for opioid receptors compared to its parent compound, ibogaine.[1] Specifically, noribogaine's affinity for the kappa and mu opioid receptors is notably stronger.[1] Furthermore, unlike ibogaine, noribogaine demonstrates measurable affinity for the delta opioid receptor.[1] This enhanced interaction with the opioid system is a key differentiator in the pharmacological profiles of these two compounds and is thought to contribute to noribogaine's potential anti-addictive properties.
Noribogaine also exhibits high potency as an inhibitor of the serotonin transporter (SERT), with a 10-fold higher potency than ibogaine.[2] This action likely contributes to its complex psychoactive effects.
The absence of receptor binding data for this compound strongly suggests that this metabolite is pharmacologically inactive at the studied receptors. Glucuronidation is a common metabolic process that increases the water solubility of a compound, preparing it for elimination from the body. This process often results in a significant reduction or complete loss of the parent molecule's pharmacological activity.
Experimental Protocols
The binding affinity data presented in this guide is derived from in vitro radioligand binding assays. A general methodology for such assays is described below.
Radioligand Binding Assay Protocol
-
Tissue Preparation: Membranes are prepared from specific brain regions or from cells expressing the receptor of interest. The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand (a radioactively labeled drug that binds to the receptor) and varying concentrations of the test compound (noribogaine or ibogaine).
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathway and Metabolism
The following diagram illustrates the metabolic pathway from ibogaine to noribogaine and its subsequent glucuronidation, alongside the interaction of noribogaine with opioid receptors.
References
Assessing the Contribution of Noribogaine Glucuronide to Ibogaine's Long-Term Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ibogaine, noribogaine, and noribogaine glucuronide to assess the contribution of each to the long-term therapeutic effects of ibogaine, particularly in the context of substance use disorders. Ibogaine, a psychoactive indole alkaloid, is metabolized into noribogaine, which is further conjugated to form this compound. Understanding the distinct pharmacological profiles of these compounds is crucial for developing safer and more effective addiction treatments.
Executive Summary
Experimental data strongly suggest that noribogaine , the primary active metabolite of ibogaine, is the main contributor to the long-lasting anti-addictive properties attributed to ibogaine. This is due to its favorable pharmacokinetic profile, including a longer half-life, and its potent activity at key neurotransmitter systems. In contrast, This compound is likely an inactive metabolite with minimal direct contribution to the central nervous system effects of ibogaine, primarily due to its very low brain penetration. Ibogaine itself has a more complex and potentially adverse effect profile compared to noribogaine.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data for ibogaine, noribogaine, and what is known about this compound.
Table 1: Pharmacokinetic Parameters
| Compound | Half-life (t½) | Cmax | AUC | Brain Penetration |
| Ibogaine | ~2-6 hours in rats[1] | Variable, dependent on CYP2D6 genotype[2] | Modestly restricted by ABCB1/ABCG2 transporters[3] | Good intrinsic brain penetration[4] |
| Noribogaine | 28-49 hours in humans[5] | Exceeds ibogaine's Cmax[6] | Higher than ibogaine | High brain penetration[7] |
| This compound | Data not available | Detected in plasma[2] | Data not available | Very low (50-100 fold lower than ibogaine/noribogaine)[4] |
Table 2: Receptor Binding Affinities (Ki, µM)
| Receptor | Ibogaine | Noribogaine | This compound |
| µ-Opioid (MOR) | 11.04 ± 0.66[8] | 2.66 ± 0.62[8] | Data not available |
| κ-Opioid (KOR) | 3.77 ± 0.81[8] | 0.96 ± 0.08[8] | Data not available |
| δ-Opioid (DOR) | >100[8] | 24.72 ± 2.26[8] | Data not available |
| Serotonin Transporter (SERT) | ~10-fold less potent than noribogaine[6] | IC50 = 0.04 ± 0.01[9] | Data not available |
| NMDA Receptor | Weak antagonist activity[7] | Weaker antagonist activity than ibogaine | Data not available |
| Sigma-2 Receptor | Binds[7] | Does not bind[7] | Data not available |
Table 3: Functional Activity
| Compound | Receptor/Transporter | Activity | Potency (EC50/IC50) |
| Ibogaine | µ-Opioid | Antagonist[3] | Ke = 4.08 µM[3] |
| κ-Opioid | Agonist | Data not available | |
| SERT | Inhibitor | ~10-fold less potent than noribogaine[10] | |
| Noribogaine | µ-Opioid | Weak partial agonist/antagonist[10] | Ke = 20 µM (antagonist)[11] |
| κ-Opioid | G-protein biased agonist[7] | EC50 = 9 µM (G-protein activation)[11] | |
| SERT | Potent inhibitor[7] | IC50 = 0.04 ± 0.01 µM[9] | |
| This compound | All tested | Likely inactive | Data not available |
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Membranes: Cell lines stably expressing the receptor of interest (e.g., µ-opioid, κ-opioid, SERT) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation.
-
Competition: Increasing concentrations of the test compound (ibogaine, noribogaine) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors.
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with the test compound (e.g., noribogaine), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G-protein Activation: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The binding of [³⁵S]GTPγS to the activated G-protein is a measure of receptor activation.
-
Separation and Counting: The [³⁵S]GTPγS bound to the G-proteins is separated from the unbound nucleotide by filtration, and the radioactivity is quantified.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximum effect (Emax) are determined from concentration-response curves.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as serotonin, in specific brain regions of living animals.
-
Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Diffusion: Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe into the aCSF.
-
Sample Collection: The dialysate is collected at regular intervals.
-
Analysis: The concentration of the neurotransmitter in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Drug Administration: The effects of a drug (e.g., ibogaine or noribogaine) on neurotransmitter levels are assessed by administering the compound and analyzing the changes in the dialysate concentrations over time.
Mandatory Visualizations
Metabolic pathway of ibogaine.
In vivo experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 4. Drug Transporters ABCB1 (P-gp) and OATP, but not Drug-Metabolizing Enzyme CYP3A4, Affect the Pharmacokinetics of the Psychoactive Alkaloid Ibogaine and its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral noribogaine shows high brain uptake and anti-withdrawal effects not associated with place preference in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noribogaine - Wikipedia [en.wikipedia.org]
- 9. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 10. In vivo neurobiological effects of ibogaine and its O-desmethyl metabolite, 12-hydroxyibogamine (noribogaine), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Comparative Pharmacokinetic Profile: Noribogaine vs. Noribogaine Glucuronide
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of noribogaine and its primary metabolite, noribogaine glucuronide, tailored for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the pharmacokinetic profiles of noribogaine and its major metabolite, this compound. Noribogaine is the principal active metabolite of ibogaine, a psychoactive substance with potential therapeutic applications in addiction treatment. Understanding the pharmacokinetics of both noribogaine and its glucuronidated form is crucial for the development of safe and effective therapeutic strategies.
Executive Summary
Noribogaine, the primary active metabolite of ibogaine, exhibits a significantly longer half-life and greater systemic exposure compared to its parent compound. Following its formation, noribogaine is further metabolized into this compound. This glucuronidated metabolite is characterized by a more rapid clearance from the body. The distinct pharmacokinetic profiles of these two compounds have significant implications for the duration of action and potential for accumulation with repeated dosing.
Pharmacokinetic Profile Comparison
The following table summarizes the key pharmacokinetic parameters of noribogaine and this compound based on data from a clinical study involving patients with opioid use disorder who received a single oral dose of ibogaine hydrochloride (10 mg/kg).
| Pharmacokinetic Parameter | Noribogaine | This compound |
| Median Maximum Concentration (Cmax) | 1.33 µM/L | 0.0215 µM/L |
| Median Time to Maximum Concentration (Tmax) | 7.57 hours | 8.90 hours |
| Median Area Under the Curve (AUC) | 60.4 µM x h/L | 0.917 µM x h/L |
| Elimination Half-life (t½) | 24 - 50 hours[1] | Not explicitly reported, but appears to be cleared more rapidly than noribogaine based on AUC data. |
Metabolic Pathway
Ibogaine undergoes metabolism in the liver, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, to form its active metabolite, noribogaine.[2] Noribogaine is subsequently conjugated with glucuronic acid to form this compound, a more water-soluble compound that is more readily excreted from the body.
Caption: Metabolic conversion of ibogaine to noribogaine and this compound.
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from a clinical study with the following methodology:
Study Design: An open-label, single-dose study was conducted in 14 patients with opioid use disorder.[2]
Dosing: Each participant received a single oral dose of 10 mg/kg ibogaine hydrochloride.[2]
Sample Collection: Blood samples were collected at pre-dose and at multiple time points over a 24-hour period following drug administration.[2] Plasma was separated for the analysis of ibogaine, noribogaine, and this compound concentrations.[2]
Analytical Method: The concentrations of noribogaine and this compound in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] This method allows for the sensitive and specific simultaneous quantification of both analytes. The linear concentration range for the assay was 0.1–250 ng/mL for both noribogaine and this compound.[2]
Pharmacokinetic Analysis: Plasma concentration-time data for each analyte were analyzed using non-linear mixed-effects modeling to determine the key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[2]
Discussion
The data clearly indicate that noribogaine has a substantially longer systemic exposure and slower elimination compared to its glucuronidated metabolite. The median AUC of noribogaine is over 65 times greater than that of this compound, highlighting the significant role of glucuronidation in the clearance of noribogaine. The prolonged half-life of noribogaine is a critical factor to consider in the design of dosing regimens to avoid potential accumulation and associated adverse effects. In contrast, the much lower systemic exposure of this compound suggests a more limited pharmacological contribution, although its profile as a potential biomarker of noribogaine metabolism warrants further investigation.
This comparative guide provides essential pharmacokinetic data to inform preclinical and clinical research on noribogaine. A thorough understanding of the metabolic fate of noribogaine is paramount for the safe and effective development of ibogaine-based therapies. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound, including its elimination half-life, and to explore any potential pharmacodynamic activity.
References
Evaluating Noribogaine Glucuronide as a Biomarker of Ibogaine Use: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibogaine, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant, has garnered significant interest for its potential in treating substance use disorders.[1] Its primary active metabolite, noribogaine, is believed to contribute significantly to its therapeutic effects.[2] As ibogaine gains attention in clinical and research settings, the development of reliable biomarkers to monitor its use and metabolism is crucial. This guide provides a comprehensive evaluation of noribogaine glucuronide as a potential biomarker for ibogaine use, comparing its performance with its parent compounds, ibogaine and noribogaine.
Metabolism and Pharmacokinetics of Ibogaine
Ibogaine undergoes extensive metabolism in the body. The primary metabolic pathway involves O-demethylation of ibogaine by the cytochrome P450 2D6 (CYP2D6) enzyme to form noribogaine.[3] Noribogaine is then further metabolized through glucuronidation to form this compound.[4] The pharmacokinetics of these three compounds exhibit significant variability among individuals, largely influenced by genetic polymorphisms in the CYP2D6 enzyme.[5]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for ibogaine, noribogaine, and this compound, providing a basis for their comparison as biomarkers.
| Parameter | Ibogaine | Noribogaine | This compound |
| Time to Peak Concentration (Tmax) | ~2 hours[6] | ~2.5 hours[6] | Data not extensively reported, but expected to appear after noribogaine |
| Plasma Half-Life (t½) | 2-6 hours[7] | 24-49 hours[8] | Data not extensively reported, but likely prolonged |
| Clearance | Highly variable, dependent on CYP2D6 activity (0.82 L/h for poor metabolizers, increases by 30.7 L/h per CYP2D6 activity score point)[1][9] | Slower clearance than ibogaine[7] | Primarily renal elimination |
| Primary Route of Elimination | Metabolism (CYP2D6)[3] | Metabolism (glucuronidation) and renal excretion[4] | Renal excretion |
Comparative Analysis of Biomarkers
The ideal biomarker for drug use should have a sufficiently long detection window, be present in readily accessible biological matrices, and be detectable by sensitive and specific analytical methods.
| Biomarker | Advantages | Disadvantages |
| Ibogaine | - Direct evidence of recent use. | - Short half-life limits the detection window.[7] - High pharmacokinetic variability due to CYP2D6 polymorphism.[5] |
| Noribogaine | - Longer half-life than ibogaine, extending the detection window.[8] - Active metabolite, its presence may correlate with pharmacological effects.[2] | - Still subject to inter-individual variability in its formation from ibogaine. |
| This compound | - Potentially the longest detection window due to its role as a terminal metabolite. - Its presence confirms the metabolic processing of ibogaine. - Likely to be more water-soluble, facilitating urinary excretion and detection. | - Less is known about its specific pharmacokinetic profile compared to ibogaine and noribogaine. - May not directly correlate with the psychoactive effects of ibogaine. |
Experimental Protocols for Biomarker Detection
The gold standard for the detection and quantification of ibogaine and its metabolites in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Plasma Analysis
A common method for the analysis of ibogaine and noribogaine in human plasma involves the following steps:
-
Sample Preparation: Solid-phase extraction (SPE) is frequently employed to isolate the analytes from the plasma matrix. Oasis HLB columns are a common choice for this purpose.[2]
-
Chromatographic Separation: A C8 or C18 reverse-phase column is typically used for separation. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is common.[2]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for each analyte to ensure specificity and sensitivity.[10]
-
Ibogaine MRM transitions: m/z 311.4 → 122.1 (quantifier), 311.4 → 174.1 (qualifier)[10]
-
Noribogaine MRM transitions: m/z 297.2 → (specific transitions to be optimized)
-
This compound MRM transitions: m/z 473.15 → 297.2, 473.15 -> 122.15, 473.15 -> 160.1
LC-MS/MS Method for Urine Analysis
The analysis in urine follows a similar workflow, with slight modifications in sample preparation:
-
Sample Preparation: A simple "dilute-and-shoot" approach may be feasible for urine samples due to a less complex matrix compared to plasma. Alternatively, SPE can be used for cleaner extracts and improved sensitivity. Protein precipitation with a solvent like acetonitrile is another option.[11]
-
Chromatographic Separation and Mass Spectrometric Detection: The conditions are generally similar to those used for plasma analysis.
Visualizing the Pathways and Processes
Ibogaine Metabolism and Signaling
The following diagram illustrates the metabolic conversion of ibogaine and the primary signaling pathways influenced by ibogaine and noribogaine.
References
- 1. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and noribogaine in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lsmu.lt [lsmu.lt]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteomic Workflows for Biomarker Identification Using Mass Spectrometry — Technical and Statistical Considerations during Initial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-species Differences in Noribogaine Glucuronide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, is eliminated from the body in part through glucuronidation, a phase II metabolic process. Understanding the inter-species differences in noribogaine glucuronide metabolism is crucial for the preclinical development and safety assessment of ibogaine and noribogaine-based therapeutics. This guide provides a comparative overview of the current knowledge on this topic, highlighting the enzymes involved and the anticipated variations across common preclinical species and humans. While specific quantitative kinetic data for noribogaine glucuronidation is limited in publicly available literature, this guide synthesizes general principles of inter-species differences in UDP-glucuronosyltransferase (UGT) activity to provide a qualitative comparison.
Introduction
Ibogaine is a naturally occurring psychoactive substance that has garnered interest for its potential in treating substance use disorders. Following administration, ibogaine is primarily metabolized in the liver to noribogaine via O-demethylation, a reaction catalyzed mainly by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] Noribogaine is pharmacologically active and has a longer half-life than its parent compound.[3][4] The subsequent clearance of noribogaine involves conjugation with glucuronic acid to form this compound, which is then excreted.[5] This glucuronidation step is mediated by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes known to exhibit significant inter-species variability in their expression and activity.[6] These differences can profoundly impact the pharmacokinetic profile and potential for toxicity of drug candidates across species.
Signaling Pathways and Metabolic Transformation
The metabolic conversion of ibogaine to its glucuronidated metabolite is a two-step process primarily occurring in the liver.
Caption: Metabolic pathway of ibogaine to this compound.
Inter-species Comparison of Noribogaine Glucuronidation
Table 1: Qualitative Comparison of Expected Noribogaine Glucuronidation Across Species
| Species | Primary UGTs Involved (General Phenolic Substrates) | Expected Rate of Noribogaine Glucuronidation (Qualitative) | Notes |
| Human | UGT1A1, UGT1A9, UGT2B7, UGT2B15 | Moderate to High | Humans possess a diverse array of UGT enzymes capable of glucuronidating phenolic compounds. Genetic polymorphisms in UGTs can lead to significant inter-individual variability. |
| Cynomolgus Monkey | Similar profile to humans, with some differences in relative abundance. | Moderate to High | Often considered a good model for human UGT metabolism, but species-specific differences can still exist. |
| Beagle Dog | UGT1A family is less diverse than in humans. UGT1A6 is absent. | Potentially Lower | Dogs are known to have deficiencies in the glucuronidation of certain substrates compared to humans. |
| Sprague-Dawley Rat | UGT1A and UGT2B families show significant differences from humans in terms of isoforms and substrate specificities. | Variable, potentially different regioselectivity | Rats often exhibit higher overall UGT activity than humans for certain substrates, but the specific isoforms involved may differ, leading to different metabolite profiles. |
Experimental Protocols
While specific protocols for noribogaine glucuronidation are not detailed in the literature, a general methodology for in vitro assessment of glucuronidation kinetics using liver microsomes is provided below. This protocol is based on standard practices in drug metabolism research.
In Vitro Glucuronidation Assay Using Liver Microsomes
-
Preparation of Incubation Mixtures:
-
Liver microsomes (from human, monkey, dog, and rat) are thawed on ice.
-
A master mix is prepared containing phosphate buffer (pH 7.4), magnesium chloride, and the UGT cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Noribogaine is prepared in a suitable solvent (e.g., methanol or DMSO) at various concentrations.
-
-
Incubation:
-
The reaction is initiated by adding the liver microsomes to the pre-warmed master mix containing noribogaine.
-
The final incubation volume is typically 200 µL.
-
Incubations are carried out in a shaking water bath at 37°C for a predetermined time (e.g., 60 minutes), ensuring linear reaction kinetics.
-
Control incubations are performed in the absence of UDPGA to account for any non-enzymatic degradation.
-
-
Termination of Reaction:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.
-
-
Sample Processing:
-
The terminated incubation mixtures are centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
-
-
Analytical Method:
-
The formation of this compound is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve of the this compound metabolite is used to determine the concentration in the samples.
-
-
Data Analysis:
-
The rate of metabolite formation is calculated and expressed as pmol/min/mg of microsomal protein.
-
Enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro noribogaine glucuronidation assay.
Caption: In vitro noribogaine glucuronidation experimental workflow.
Conclusion
The glucuronidation of noribogaine is a critical step in its elimination and is expected to vary significantly across species due to known differences in UGT enzyme expression and function. While specific kinetic data for noribogaine are lacking, researchers and drug developers should anticipate these differences and design their preclinical studies accordingly. The use of in vitro models, such as liver microsomes from various species, is essential for characterizing these metabolic pathways and for improving the extrapolation of pharmacokinetic and safety data from preclinical species to humans. Further research is warranted to definitively identify the specific UGT isoforms responsible for noribogaine glucuronidation and to quantify the kinetic parameters in different species.
References
- 1. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Transporters ABCB1 (P-gp) and OATP, but not Drug-Metabolizing Enzyme CYP3A4, Affect the Pharmacokinetics of the Psychoactive Alkaloid Ibogaine and its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
A Comparative Analysis of Noribogaine Glucuronide and Other Ibogaine Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and pharmacokinetic profiles of ibogaine's primary metabolites: noribogaine and noribogaine glucuronide, alongside the parent compound, ibogaine. The information is supported by experimental data to facilitate informed decisions in drug development and research.
Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant interest for its potential anti-addictive properties. Following administration, ibogaine is extensively metabolized in the body, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, into its major active metabolite, noribogaine (12-hydroxyibogamine). Noribogaine is further metabolized into this compound, a process of clearance. Understanding the distinct pharmacological and pharmacokinetic characteristics of these metabolites is crucial for elucidating the overall effects of ibogaine and for the development of safer and more effective therapeutic agents.
Data Presentation: Quantitative Comparison of Ibogaine and its Metabolites
The following tables summarize the key pharmacokinetic and receptor binding affinity data for ibogaine, noribogaine, and this compound, compiled from various preclinical and clinical studies.
Table 1: Comparative Pharmacokinetics of Ibogaine and its Metabolites in Humans
| Parameter | Ibogaine | Noribogaine | This compound |
| Peak Plasma Concentration (Cmax) | ~4.77 µM/L | ~1.33 µM/L | ~0.0215 µM/L |
| Time to Peak (Tmax) | ~0.62 hours | ~7.57 hours | ~8.90 hours |
| Area Under the Curve (AUC) | ~49.12 µM·h/L | ~60.4 µM·h/L | ~0.917 µM·h/L |
| Elimination Half-life (t½) | ~7.5 hours | 28-49 hours[1][2] | Not explicitly determined |
Data for Cmax, Tmax, and AUC are median values from a study in opioid use disorder patients receiving a single 10 mg/kg dose of ibogaine hydrochloride.[3]
Table 2: Comparative Receptor Binding Affinities (Ki in µM) of Ibogaine and Noribogaine
| Receptor/Transporter | Ibogaine | Noribogaine |
| Opioid Receptors | ||
| Kappa (κ) | 3.77[4] | 0.96[4] |
| Mu (μ) | 11.04[4] | 2.66[4] |
| Delta (δ) | > 100[4] | 24.72[4] |
| Serotonin | ||
| Transporter (SERT) | 3.85 | 0.18 |
| 5-HT2A Receptor | ~5-10 | No reported affinity |
| 5-HT3 Receptor | ~5-10 | No reported affinity |
| Dopamine | ||
| Transporter (DAT) | Low potency | Low potency |
| NMDA Receptor | Weak antagonist | Weak antagonist |
| Sigma (σ) Receptors | ||
| σ2 | Binds | Does not bind[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the comparison of ibogaine metabolites.
Protocol 1: Determination of Ibogaine and Metabolite Concentrations in Plasma
This protocol outlines a method for quantifying ibogaine, noribogaine, and this compound in plasma samples, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Aliquots of plasma (typically 1 mL) are mixed with an internal standard (e.g., a deuterated analog of the analyte) to correct for extraction variability.
-
Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is then transferred and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
The compounds are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of each analyte and the internal standard.
-
-
Quantification:
-
Calibration curves are generated using known concentrations of each analyte in a blank plasma matrix.
-
The concentration of each metabolite in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of ibogaine and its metabolites for various receptors, such as opioid and serotonin receptors.
-
Membrane Preparation:
-
Brain tissue (e.g., from rodents) or cells expressing the target receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound (ibogaine, noribogaine) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Protocol 3: In Vivo Microdialysis for Neurotransmitter Levels
This technique allows for the measurement of extracellular neurotransmitter levels (e.g., serotonin and dopamine) in the brains of freely moving animals following the administration of ibogaine or its metabolites.
-
Probe Implantation:
-
A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the nucleus accumbens).
-
The animal is allowed to recover from the surgery.
-
-
Perfusion and Sampling:
-
On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Neurotransmitters in the extracellular fluid of the brain diffuse across the probe's membrane and into the aCSF.
-
The outgoing aCSF (the dialysate) is collected at regular intervals.
-
-
Neurochemical Analysis:
-
The dialysate samples are analyzed using a sensitive analytical technique, typically HPLC with electrochemical or fluorescence detection, or LC-MS/MS, to quantify the concentrations of serotonin, dopamine, and their metabolites.
-
-
Data Analysis:
-
The baseline neurotransmitter levels are established before drug administration.
-
Changes in neurotransmitter concentrations following the administration of ibogaine or its metabolites are expressed as a percentage of the baseline levels.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the comparative analysis of ibogaine metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noribogaine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Noribogaine Glucuronide: A Guide for Laboratory Professionals
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including metabolites like Noribogaine Glucuronide, is primarily regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] For certain substances, the Drug Enforcement Administration (DEA) also has oversight.[1][3] A key aspect of these regulations is the proper identification and segregation of hazardous and non-hazardous pharmaceutical waste.[2]
Key Regulatory Considerations:
| Regulatory Body | Act/Regulation | Key Requirements |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste from generation to disposal ("cradle to grave").[2][4] |
| EPA | Subpart P of RCRA | Provides healthcare-specific regulations for managing hazardous waste pharmaceuticals, including a ban on flushing them down the drain.[1] |
| DEA | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion.[2] |
Disposal Procedures for this compound
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to disposal is recommended. The SDS for the related compound, Noribogaine Hydrochloride, indicates it is harmful if swallowed and causes skin and eye irritation.[5] As a precautionary measure, this compound should be handled as a potentially hazardous compound.
Step-by-Step Disposal Protocol:
-
Hazard Assessment: In the absence of a specific SDS, assume the compound may have hazardous properties. Review any available internal safety data or the SDS of the parent compound, Ibogaine, for further guidance.
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a designated, properly labeled, and sealed container.
-
Waste Characterization: The waste must be characterized to determine if it meets the criteria for hazardous waste under RCRA. This can be based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is a listed hazardous waste.[2]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), accumulation start date, and any other information required by your institution's and local regulations.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable hazardous waste management company. These companies are equipped to transport and dispose of the waste in compliance with all federal and state regulations.[1][4] The most common method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[1][2]
-
Documentation: Maintain detailed records of the waste disposal, including the date, quantity, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Experimental Protocols and Signaling Pathways
The metabolism of drugs often involves glucuronidation, a Phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion.[6][7] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[7][8] The resulting glucuronide conjugates are then often transported out of cells by efflux transporters like multidrug resistance proteins (MRPs) for elimination in urine or bile.[9][10]
Diagram of the General Disposal Workflow:
Caption: A flowchart outlining the key steps for the proper disposal of pharmaceutical waste like this compound.
Important Note: This guidance is based on general principles of pharmaceutical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements in your location. They can provide guidance tailored to your facility and the specific regulations that apply.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucuronidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
Personal protective equipment for handling Noribogaine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Noribogaine Glucuronide. The following procedural guidance is based on the known hazards of the related compound, Noribogaine Hydrochloride, and general best practices for handling potent pharmaceutical compounds in a laboratory setting. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to handling is strongly recommended.
Hazard Assessment
Noribogaine is the active metabolite of Ibogaine, a psychoactive substance. While glucuronidation generally reduces the biological activity of compounds, the specific pharmacological and toxicological properties of this compound have not been extensively documented. Therefore, it should be handled as a potent compound with potential psychoactive and physiological effects.
Based on the Safety Data Sheet for Noribogaine Hydrochloride, the following hazards should be assumed for this compound until specific data is available.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral 4 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek medical advice. |
| Causes skin irritation | Skin Irritation 2 | Wear protective gloves and clothing. Avoid contact with skin. |
| Causes serious eye irritation | Eye Irritation 2A | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| May cause respiratory irritation | Specific Target Organ Toxicity | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. |
Operational Plan: Safe Handling Procedures
A systematic approach is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for handling this compound.
1. Preparation:
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[1][2]
-
Gloves: Wear two pairs of nitrile gloves, changing the outer pair regularly.
-
Lab Coat: A disposable, back-closing gown is recommended.[1]
-
Eye Protection: Chemical splash goggles or a face shield are essential.[3]
-
Respiratory Protection: For handling powders outside of a containment unit, a NIOSH-approved respirator (e.g., N95 or higher) is required.[1] For potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[4][5]
-
-
Designated Work Area:
-
All handling of solid this compound should be conducted in a certified chemical fume hood, glove box, or other containment enclosure.[6]
-
The work surface should be covered with absorbent, disposable bench paper.
-
2. Handling:
-
Weighing and Aliquoting:
-
Handle as a powder in a containment unit to minimize aerosol generation.
-
Use dedicated spatulas and weighing boats.
-
If possible, purchase pre-aliquoted amounts to avoid weighing.
-
-
Dissolution:
-
Add solvent to the solid slowly to avoid splashing.
-
Keep containers closed when not in use.
-
3. Post-Handling:
-
Decontamination:
-
Wipe down all surfaces and equipment with a suitable decontaminating solution. A two-step process of cleaning with a detergent-based solution followed by a disinfectant is recommended.[7]
-
For spills, cover with an absorbent material and then apply a decontaminating solution, such as 0.05 M sodium hydroxide, allowing for sufficient contact time before wiping.
-
All cleaning materials should be treated as hazardous waste.
-
-
Personal Hygiene:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[9]
1. Waste Segregation:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Contaminated consumables (weighing boats, pipette tips, bench paper).
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsates from decontaminated glassware.
-
-
Sharps Waste:
-
Contaminated needles and syringes.
-
2. Waste Containment:
-
All waste streams must be collected in clearly labeled, sealed, and leak-proof containers.[10]
-
Use designated hazardous waste containers. For potent compounds, black pharmaceutical waste containers are often used.[11]
3. Disposal Method:
-
Incineration: This is the preferred method for the disposal of potent pharmaceutical waste, as it ensures complete destruction of the active compound.[12]
-
Licensed Waste Management: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[11][13]
-
Do Not:
-
Pour this compound solutions down the drain.[9]
-
Dispose of solid waste in the regular trash.
-
Emergency Procedures
1. Spills:
-
Evacuate the immediate area and alert others.
-
If safe to do so, cover the spill with an absorbent material to prevent aerosolization.
-
Follow the decontamination procedure outlined above.
-
For large spills, contact your institution's environmental health and safety (EHS) department.
2. Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention for any exposure and provide the medical team with as much information as possible about the compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. 3m.com [3m.com]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. aiha.org [aiha.org]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. securewaste.net [securewaste.net]
- 11. medicalwastepros.com [medicalwastepros.com]
- 12. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
